Product packaging for Fluorofenidone-d3(Cat. No.:)

Fluorofenidone-d3

Cat. No.: B12416261
M. Wt: 206.23 g/mol
InChI Key: JDZYVVUJIQYGRX-BKWFQMGFSA-N
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Description

Fluorofenidone-d3 is a useful research compound. Its molecular formula is C12H10FNO and its molecular weight is 206.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10FNO B12416261 Fluorofenidone-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10FNO

Molecular Weight

206.23 g/mol

IUPAC Name

5-methyl-1-(2,4,6-trideuterio-3-fluorophenyl)pyridin-2-one

InChI

InChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3/i3D,4D,7D

InChI Key

JDZYVVUJIQYGRX-BKWFQMGFSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1N2C=C(C=CC2=O)C)[2H])F)[2H]

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F

Origin of Product

United States

Foundational & Exploratory

What is Fluorofenidone-d3 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluorofenidone-d3 is the deuterated analogue of Fluorofenidone, a novel pyridone derivative with potent anti-inflammatory and anti-fibrotic properties. In the realm of drug development and clinical research, stable isotope-labeled compounds like this compound are indispensable tools. Its primary application in research is as an internal standard for the quantitative analysis of Fluorofenidone in biological matrices. The incorporation of three deuterium atoms (d3) results in a molecule that is chemically identical to Fluorofenidone but has a higher molecular weight. This mass difference allows for its distinct detection by mass spectrometry, making it an ideal internal standard to ensure the accuracy and precision of pharmacokinetic and metabolic studies of Fluorofenidone.

This technical guide provides an in-depth overview of this compound, its core applications, and the methodologies employed in its use. It is intended for researchers, scientists, and drug development professionals engaged in the study of Fluorofenidone and related compounds.

Quantitative Data

The following table summarizes the key quantitative data for Fluorofenidone. While a specific Certificate of Analysis for this compound is not publicly available, its nominal and exact masses are calculated based on the addition of three deuterium atoms in place of three protium atoms.

PropertyFluorofenidoneThis compound (Calculated)
Molecular Formula C₁₂H₁₀FNOC₁₂H₇D₃FNO
Nominal Mass 203 g/mol 206 g/mol
Exact Mass 203.0746 g/mol 206.0934 g/mol
Isotopic Purity Not Applicable>98% (Typical for internal standards)
Chemical Purity >98%>98%

Mechanism of Action of Fluorofenidone

Fluorofenidone exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation and fibrosis. Understanding these pathways is crucial for designing and interpreting studies where this compound is used to quantify the parent drug's concentration and correlate it with its pharmacological activity.

Inhibition of TGF-β1 Signaling

Transforming growth factor-beta 1 (TGF-β1) is a central mediator of fibrosis. Fluorofenidone has been shown to inhibit the TGF-β1 signaling pathway, thereby reducing the expression of pro-fibrotic genes.

TGFB1_pathway TGFB1 TGF-β1 TGFB1R TGF-β1 Receptor TGFB1->TGFB1R Smad23 Smad2/3 TGFB1R->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Pro_fibrotic_genes Pro-fibrotic Genes (e.g., Collagen) Nucleus->Pro_fibrotic_genes activates Fluorofenidone Fluorofenidone Fluorofenidone->TGFB1R inhibits

TGF-β1 Signaling Pathway Inhibition by Fluorofenidone
Modulation of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory responses. Fluorofenidone can suppress the activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.

NFkB_pathway Inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB/IκBα Complex IkB->NFkB_complex pIkB p-IκBα NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_complex->NFkB releases Proteasome Proteasome pIkB->Proteasome degradation Pro_inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Pro_inflammatory_genes activates Fluorofenidone Fluorofenidone Fluorofenidone->IKK inhibits

NF-κB Signaling Pathway Modulation by Fluorofenidone
Regulation of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is involved in cell growth, proliferation, and survival. Fluorofenidone has been shown to inhibit this pathway, which can contribute to its anti-fibrotic effects.

PI3K_Akt_mTOR_pathway Growth_factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_factors->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_proliferation Cell Proliferation & Fibrosis mTOR->Cell_proliferation promotes Fluorofenidone Fluorofenidone Fluorofenidone->PI3K inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition

Experimental Protocols

The primary use of this compound is as an internal standard in bioanalytical methods for the quantification of Fluorofenidone in biological samples such as plasma, serum, or tissue homogenates. Below is a representative experimental protocol for the analysis of Fluorofenidone in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Representative UPLC-MS/MS Method for Quantification of Fluorofenidone in Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for UPLC-MS/MS analysis.

2. Chromatographic Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 95% A

    • 0.5-2.0 min: Linear gradient to 5% A

    • 2.0-2.5 min: Hold at 5% A

    • 2.5-2.6 min: Linear gradient to 95% A

    • 2.6-3.5 min: Hold at 95% A (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fluorofenidone: Q1: m/z 204.1 → Q3: m/z 122.1 (Quantifier), m/z 95.1 (Qualifier)

    • This compound: Q1: m/z 207.1 → Q3: m/z 125.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

4. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (Fluorofenidone) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • The concentration of Fluorofenidone in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is Add this compound Internal Standard (20 µL) plasma_sample->add_is vortex1 Vortex (30s) add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex (2 min) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject Sample (5 µL) reconstitute->inject uplc UPLC Separation (C18 Column) inject->uplc msms MS/MS Detection (MRM Mode) uplc->msms data_acquisition Data Acquisition msms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->area_ratio calibration_curve Construct Calibration Curve area_ratio->calibration_curve quantification Quantify Fluorofenidone Concentration calibration_curve->quantification

UPLC-MS/MS Bioanalytical Workflow

Conclusion

This compound is a critical research tool that enables the accurate and precise quantification of Fluorofenidone in biological systems. Its use as an internal standard in UPLC-MS/MS and other mass spectrometry-based bioanalytical methods is fundamental to the robust characterization of the pharmacokinetics, bioavailability, and metabolism of Fluorofenidone. The detailed understanding of the parent compound's mechanism of action, coupled with reliable quantitative data, allows researchers to build a comprehensive picture of its therapeutic potential. This technical guide provides a foundational understanding for scientists and researchers working with this important compound.

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Pharmacokinetic (PK) analysis, which characterizes the absorption, distribution, metabolism, and excretion (ADME) of a compound, relies on robust bioanalytical methods. This technical guide delves into the core of modern bioanalytical practice: the indispensable role of deuterated internal standards in achieving reliable and high-quality pharmacokinetic data.

The Principle of Internal Standardization

At its core, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls.[1][2] Its purpose is to compensate for the variability inherent in the analytical process, from sample preparation to instrumental analysis.[1][3] By calculating the ratio of the analyte's response to the IS's response, variations in extraction recovery, matrix effects, and injection volume can be effectively normalized, leading to significantly improved accuracy and precision.[2]

Why Deuterated Standards Reign Supreme

While structurally similar analogs can be used as internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are considered the "gold standard" in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[4][5][6] Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[7] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical chemical properties ensure they behave similarly throughout the analytical workflow.[8]

The primary advantages of using deuterated internal standards include:

  • Co-elution with the Analyte: Deuterated standards typically co-elute with the parent analyte in reversed-phase chromatography, meaning they experience the same matrix effects at the same time.[3][9]

  • Similar Extraction Recovery: Their near-identical chemical structures lead to comparable extraction efficiencies from complex biological matrices.[4]

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization in the mass spectrometer source due to co-eluting endogenous components, are a major source of variability in bioanalysis.[6] Because the deuterated standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, effectively canceling out this variability.[6]

The following diagram illustrates the fundamental principle of internal standardization in compensating for analytical variability.

G cluster_0 Without Internal Standard cluster_1 With Deuterated Internal Standard A1 Sample 1 (Low Recovery) R1 Lower Analyte Signal A1->R1 A2 Sample 2 (High Recovery) R2 Higher Analyte Signal A2->R2 Conclusion1 Inaccurate Results R1->Conclusion1 Inaccurate Quantification R2->Conclusion1 B1 Sample 1 + IS (Low Recovery) Ratio1 Analyte/IS Ratio (Constant) B1->Ratio1 B2 Sample 2 + IS (High Recovery) Ratio2 Analyte/IS Ratio (Constant) B2->Ratio2 Conclusion2 Accurate Results Ratio1->Conclusion2 Accurate Quantification Ratio2->Conclusion2

Caption: Principle of Internal Standardization.

Quantitative Data: The Proof is in the Numbers

The theoretical advantages of deuterated standards are borne out by empirical data. Numerous studies have demonstrated their superiority over analog internal standards in terms of precision, accuracy, and robustness.

Table 1: Comparison of Assay Performance with Deuterated vs. Analog Internal Standard for an Anticancer Drug

ParameterAnalog Internal StandardDeuterated Internal Standard
Mean Bias (%) 96.8100.3
Standard Deviation of Bias (%) 8.67.6
Significance of Bias (p-value) <0.00050.5
Variance Comparison (p-value) -0.02 (significantly lower)

Data adapted from a study on the anticancer agent kahalalide F.[4]

Table 2: Validation Summary for Immunosuppressants using Deuterated Internal Standards

AnalyteLinearity RangeIntra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (%)Recovery (%)
Cyclosporine A2 - 1250 ng/mL0.9 - 14.72.5 - 12.590 - 11376.6 - 84
Tacrolimus0.5 - 42.2 ng/mL0.9 - 14.72.5 - 12.590 - 11376.6 - 84
Sirolimus0.6 - 49.2 ng/mL0.9 - 14.72.5 - 12.590 - 11376.6 - 84
Everolimus0.5 - 40.8 ng/mL0.9 - 14.72.5 - 12.590 - 11376.6 - 84
Mycophenolic Acid0.01 - 7.5 µg/mL0.9 - 14.72.5 - 12.590 - 11376.6 - 84

Data from a validated LC-MS/MS method for five immunosuppressants.[10][11]

Table 3: Impact of Internal Standard on Accuracy in Different Cannabis Matrices

AnalyteMatrixAccuracy without IS (%)Accuracy with Deuterated IS (%)
ImidaclopridCannabis Oil3898
Gummy Bear162105
Cannabis Flower7592
Topical Cream140115

Adapted from a study on pesticide analysis in cannabis matrices.[12]

The Kinetic Isotope Effect: A Double-Edged Sword

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[13][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break.[] In drug metabolism, where the cleavage of a C-H bond is often the rate-limiting step, deuteration at a metabolic "hotspot" can significantly slow down the metabolic rate.[13][15] This can lead to a longer drug half-life and potentially a more favorable pharmacokinetic profile.[7]

The following diagram illustrates the impact of the kinetic isotope effect on drug metabolism.

KIE cluster_0 Non-Deuterated Drug cluster_1 Deuterated Drug Drug_H Drug with C-H bond Metabolism_H CYP450 Metabolism (Faster Rate) Drug_H->Metabolism_H Metabolite_H Metabolite Metabolism_H->Metabolite_H Conclusion_H Shorter Half-life Metabolism_H->Conclusion_H Higher Clearance Drug_D Drug with C-D bond Metabolism_D CYP450 Metabolism (Slower Rate due to KIE) Drug_D->Metabolism_D Metabolite_D Metabolite Metabolism_D->Metabolite_D Conclusion_D Longer Half-life Metabolism_D->Conclusion_D Lower Clearance

Caption: The Kinetic Isotope Effect on Drug Metabolism.

While beneficial for therapeutic drug design, the KIE can be a potential pitfall when using deuterated compounds as internal standards if the deuteration site is metabolically active. This can lead to differential rates of metabolism between the analyte and the IS, compromising the accuracy of the analysis. Therefore, careful consideration must be given to the position of deuterium labeling in an internal standard to avoid sites of metabolic activity.

Experimental Protocols: Best Practices in Sample Preparation

The success of a bioanalytical method heavily relies on the sample preparation procedure. The goal is to efficiently extract the analyte and internal standard from the biological matrix while removing interfering components. The two most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Generalized Liquid-Liquid Extraction (LLE) Protocol

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[16][17]

Methodology:

  • Sample Aliquoting: Transfer a precise volume of the biological sample (e.g., plasma, urine) into a clean extraction tube.

  • Internal Standard Spiking: Add a small, fixed volume of the deuterated internal standard solution to each sample.

  • pH Adjustment (Optional): Adjust the pH of the sample with a suitable buffer to ensure the analyte is in a non-ionized state, which enhances its partitioning into the organic solvent.

  • Addition of Extraction Solvent: Add a specific volume of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Extraction: Vortex or shake the mixture vigorously for a set period to ensure thorough mixing and facilitate the transfer of the analyte and IS into the organic phase.

  • Phase Separation: Centrifuge the samples to achieve a clean separation of the aqueous and organic layers.

  • Organic Phase Transfer: Carefully transfer the organic layer containing the analyte and IS to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase used for LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Generalized Solid-Phase Extraction (SPE) Protocol

SPE utilizes a solid sorbent packed in a cartridge or well-plate to retain the analyte and IS from the liquid sample.[18]

Methodology:

  • Sorbent Conditioning: Pass a strong organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Sorbent Equilibration: Flush the cartridge with a solvent that mimics the sample matrix (e.g., water or buffer) to prepare the sorbent for sample loading.

  • Sample Loading: Load the pre-treated sample (often diluted or pH-adjusted) onto the SPE cartridge. The analyte and IS will be retained on the sorbent.

  • Washing: Wash the cartridge with a weak solvent to remove endogenous interferences while the analyte and IS remain bound to the sorbent.

  • Elution: Elute the analyte and IS from the sorbent using a strong organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

The following diagram depicts a typical bioanalytical workflow incorporating SPE and a deuterated internal standard.

Bioanalytical_Workflow cluster_SPE SPE Steps Start Biological Sample (e.g., Plasma) Add_IS Add Deuterated Internal Standard Start->Add_IS Pretreatment Sample Pre-treatment (e.g., Dilution, pH adjustment) Add_IS->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Condition 1. Condition Equilibrate 2. Equilibrate Load 3. Load Sample Wash 4. Wash Elute 5. Elute Condition->Equilibrate Equilibrate->Load Load->Wash Wash->Elute Evaporation Evaporation Elute->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing (Analyte/IS Ratio) LC_MS->Data_Processing Result Pharmacokinetic Data Data_Processing->Result

Caption: Bioanalytical Workflow with SPE.

LC-MS/MS Parameters

The final step in the bioanalytical workflow is the instrumental analysis. The choice of LC and MS parameters is critical for achieving the desired sensitivity, selectivity, and throughput.

Table 4: Typical LC-MS/MS Parameters for a Small Molecule Drug and its Deuterated Internal Standard

ParameterTypical Setting
LC System UPLC or HPLC system
Column C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient A linear gradient from low to high organic phase
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) [M+H]+ -> Product Ion 1
MRM Transition (IS) [M+D+H]+ -> Product Ion 2
Collision Energy Optimized for each analyte and IS

Conclusion

Deuterated internal standards are a cornerstone of modern bioanalytical science, providing an unparalleled level of accuracy and precision in pharmacokinetic analysis. Their ability to mimic the behavior of the analyte throughout the entire analytical process, from extraction to detection, effectively mitigates the inherent variability of complex biological matrices. By understanding the principles of their application, the potential impact of the kinetic isotope effect, and best practices in experimental execution, researchers and drug development professionals can ensure the generation of high-quality, reliable data that is essential for making critical decisions in the journey of a drug from discovery to clinical application. The investment in and proper use of deuterated standards is not merely a matter of analytical preference but a fundamental requirement for robust and defensible pharmacokinetic science.

References

Fluorofenidone-d3: A Technical Guide to its Certificate of Analysis and Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and specifications for Fluorofenidone-d3, a deuterated analog of the anti-fibrotic and anti-inflammatory agent, Fluorofenidone. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its quality attributes, analytical methodologies, and biological context.

Certificate of Analysis: Specifications and Analytical Data

The Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. As a deuterated compound, specific tests are performed to ensure high isotopic enrichment and to characterize its unique properties. Below is a summary of typical specifications and analytical data presented in a CoA for this compound.

Identification and Chemical Properties
TestSpecificationMethod
Appearance White to off-white solidVisual Inspection
Molecular Formula C₁₂H₇D₃FNO-
Molecular Weight 206.23 g/mol Mass Spectrometry
¹H NMR Conforms to structureNuclear Magnetic Resonance Spectroscopy
Mass Spectrum Conforms to structureMass Spectrometry
Purity and Isotopic Enrichment
TestSpecificationMethod
Purity by HPLC ≥ 98.0%High-Performance Liquid Chromatography
Isotopic Enrichment ≥ 98% Deuterium IncorporationMass Spectrometry
Chemical Purity (by ¹H NMR) ≥ 98.0%Nuclear Magnetic Resonance Spectroscopy
Impurities
TestSpecificationMethod
Residual Solvents Meets USP <467> requirementsGas Chromatography-Mass Spectrometry (GC-MS)
Elemental Impurities Meets ICH Q3D requirementsInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Water Content ≤ 0.5%Karl Fischer Titration

Experimental Protocols

This section details the methodologies for key experiments cited in the analysis of this compound and for characterizing its biological activity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of this compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare a sample solution of the batch to be tested.

    • Inject both solutions into the HPLC system.

    • The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.

Mass Spectrometry for Isotopic Enrichment Analysis

This method quantifies the percentage of deuterium incorporation in this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI).

  • Procedure:

    • Infuse a dilute solution of this compound into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

    • The isotopic enrichment is determined by comparing the relative intensities of the ion peaks corresponding to the deuterated (M+3) and non-deuterated (M) forms of the molecule.[1][2][3]

Western Blot for ERK Signaling Pathway Inhibition

This assay is used to assess the effect of Fluorofenidone on the phosphorylation of ERK, a key protein in the MAPK/ERK signaling pathway.[4][5]

  • Cell Culture: Plate cells (e.g., A549 or H1299) and grow to 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of Fluorofenidone for a specified time, followed by stimulation with a known ERK activator (e.g., EGF).

  • Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence detection system. The inhibition is quantified by the reduction in the p-ERK/total ERK ratio.

Luciferase Reporter Assay for TGF-β1/Smad Signaling Pathway Inhibition

This assay measures the transcriptional activity of the Smad complex, which is downstream of the TGF-β1 receptor.[6][7][8][9][10]

  • Cell Culture and Transfection: Co-transfect cells (e.g., HEK293) with a Smad-responsive luciferase reporter vector and a control Renilla luciferase vector.

  • Treatment: Treat the transfected cells with Fluorofenidone followed by stimulation with TGF-β1.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Analysis: The inhibition of the TGF-β1/Smad pathway is determined by the decrease in the ratio of firefly to Renilla luciferase activity.

Visualizations: Signaling Pathways and Analytical Workflow

The following diagrams illustrate the key biological pathways affected by Fluorofenidone and a typical analytical workflow for the quality control of this compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_final Final Product synthesis Chemical Synthesis of This compound purification Purification (e.g., Crystallization) synthesis->purification identity Identity Confirmation (¹H NMR, MS) purification->identity purity Purity Assessment (HPLC) purification->purity isotopic Isotopic Enrichment (MS) purification->isotopic impurities Impurity Profiling (GC-MS, ICP-MS) purification->impurities coa Certificate of Analysis Generation identity->coa purity->coa isotopic->coa impurities->coa release Batch Release coa->release

Caption: Quality Control Workflow for this compound.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_erk ERK/Egr-1 Pathway cluster_tgfb TGF-β1/Smad Pathway cluster_pi3k PI3K/Akt Pathway IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus_nfkb Nuclear Translocation & Gene Transcription NFkB->nucleus_nfkb Fluorofenidone1 This compound Fluorofenidone1->IKK inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Egr1 Egr-1 ERK->Egr1 Fluorofenidone2 This compound Fluorofenidone2->ERK inhibits TGFb_R TGF-β Receptor Smad23 Smad2/3 TGFb_R->Smad23 phosphorylates Smad4 Smad4 Smad23->Smad4 binds nucleus_smad Nuclear Translocation & Gene Transcription Smad4->nucleus_smad Fluorofenidone3 This compound Fluorofenidone3->TGFb_R inhibits PI3K PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates downstream Downstream Effectors Akt->downstream Fluorofenidone4 This compound Fluorofenidone4->PI3K inhibits

References

Commercial Availability and Technical Guide for Fluorofenidone-d3 in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Fluorofenidone-d3 for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled internal standard and in understanding its application in analytical methodologies. This document includes a summary of supplier information, a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visualizations of key workflows and signaling pathways.

Commercial Availability of this compound

This compound, a deuterium-labeled version of the anti-fibrotic and anti-inflammatory compound Fluorofenidone (also known as AKF-PD), is available from specialized chemical suppliers for research use. It is primarily utilized as an internal standard in bioanalytical methods, such as those for pharmacokinetic and metabolic studies of Fluorofenidone.

Below is a summary of the commercial availability of this compound. While a comprehensive list of all potential suppliers is beyond the scope of this guide, the following provides key information from a confirmed supplier. Researchers are encouraged to contact suppliers directly for the most up-to-date information and to inquire about availability from other reputable vendors of stable isotope-labeled compounds.

SupplierProduct NameCatalog NumberPurityAvailable QuantitiesIntended Use
MedChemExpress This compoundHY-121246SNot specified on webpage; typically ≥98% for deuterated standards. A Certificate of Analysis should be requested for exact purity.Not specified on webpage; inquire for available sizes.For research use only. Indicated as a stable isotope-labeled internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Experimental Protocol: Quantification of Fluorofenidone in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

The following is a representative, detailed protocol for the quantification of Fluorofenidone in a biological matrix (e.g., plasma) using a validated LC-MS/MS method with this compound as an internal standard. This protocol is based on established principles of bioanalytical method validation and common practices for similar small molecules.[2][3][4][5]

1. Materials and Reagents

  • Fluorofenidone analytical standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fluorofenidone and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Fluorofenidone stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration appropriate for spiking into samples (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological matrix sample (blank, calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitor specific precursor-to-product ion transitions for Fluorofenidone and this compound.

5. Method Validation

  • The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[3][6] This includes assessing:

    • Selectivity and Specificity

    • Accuracy and Precision

    • Calibration Curve Linearity and Range

    • Lower Limit of Quantification (LLOQ)

    • Matrix Effect

    • Recovery

    • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Signaling Pathways of Fluorofenidone

The parent compound, Fluorofenidone, has been shown to exert its anti-inflammatory and anti-fibrotic effects through the modulation of several key signaling pathways.

Fluorofenidone Fluorofenidone NFkB NF-κB Signaling Pathway Fluorofenidone->NFkB Inhibits TGFb1_Smad Tgfβ1/Smad Pathway Fluorofenidone->TGFb1_Smad Inhibits Erk_Egr1 Erk/-Egr-1 Signaling Fluorofenidone->Erk_Egr1 Inhibits Inflammation Inflammation NFkB->Inflammation Fibrosis Fibrosis TGFb1_Smad->Fibrosis Erk_Egr1->Fibrosis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification Identify Identify Need for This compound Search Search for Suppliers Identify->Search Select Select Supplier & Request Quotation Search->Select Procure Procure Compound Select->Procure Verify Verify Identity & Purity (e.g., via CoA, in-house analysis) Procure->Verify Use Use in Research Verify->Use

References

An In-depth Technical Guide to the Safety and Handling of Fluorofenidone-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive overview of the safety data and handling precautions for Fluorofenidone-d3. As a deuterated analog of Fluorofenidone, its safety profile is considered to be closely related to the parent compound. Deuteration, the substitution of hydrogen with its isotope deuterium, can favorably alter a drug's pharmacokinetic and toxicity profiles. This guide consolidates available data on Fluorofenidone and provides guidance based on established principles for handling similar chemical entities and deuterated compounds.

Chemical and Physical Properties

PropertyValueSource/Comment
Chemical Name 1-(3-fluorophenyl)-5-(methyl-d3)-2(1H)-pyridinone---
Synonyms AKF-PD-d3---
Molecular Formula C₁₂H₇D₃FNO---
Molecular Weight 206.23 g/mol Calculated
Appearance Solid[1]
Melting Point No data available[1]
Boiling Point No data available[1]
Flash Point No data available[1]
Autoignition Temperature No data available---
Solubility Soluble in DMSO and Acetonitrile.---
Stability Stable under recommended storage conditions.[1]

Toxicological Data

Comprehensive toxicological studies specifically for this compound have not been identified in the public domain. The information presented below is for the parent compound, Fluorofenidone, and should be considered as indicative for the deuterated analog.

EndpointValueSpeciesRouteSource/Comment
Acute Oral Toxicity (LD50) > 2000 mg/kg (Not classified as acutely toxic)RatOralBased on GHS classification of "Harmful if swallowed" which corresponds to Category 4 (300 < LD50 <= 2000 mg/kg). A precise value is not available.
Acute Dermal Toxicity (LD50) No data available---------
Acute Inhalation Toxicity (LC50) No data available---------
Skin Corrosion/Irritation Not classified as a skin irritantRabbitDermalGeneral assessment from available SDS.
Serious Eye Damage/Irritation Not classified as an eye irritantRabbitOcularGeneral assessment from available SDS.
Respiratory or Skin Sensitization No data available---------
Germ Cell Mutagenicity No data available---------
Carcinogenicity No data available---------
Reproductive Toxicity No data available---------
Specific Target Organ Toxicity (Single Exposure) No data available---------
Specific Target Organ Toxicity (Repeated Exposure) No data available---------
Aspiration Hazard No data available---------

Hazard Identification and GHS Classification

Based on the available information for Fluorofenidone, the following GHS classification is provided.

GHS Pictograms:

  • alt text

  • alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

  • Prevention:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P273: Avoid release to the environment.

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P330: Rinse mouth.

    • P391: Collect spillage.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

Handling Precautions and Personal Protective Equipment

Adherence to standard laboratory safety practices is essential when handling this compound.

Engineering Controls:

  • Use in a well-ventilated area. A laboratory fume hood is recommended for procedures that may generate dust or aerosols.

  • Ensure easy access to an eyewash station and safety shower.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Wear impervious gloves (e.g., nitrile, neoprene).

    • Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If dusts or aerosols are likely to be generated, a NIOSH-approved respirator with a particulate filter is recommended.

Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the compound is handled.

  • Wash hands thoroughly after handling.

First Aid Measures

In case of exposure, follow these first aid procedures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Carefully sweep up the solid material and place it in a suitable, closed container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent and then with soap and water.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Stability: The compound is stable under recommended storage conditions.[1]

Experimental Protocols for Safety Assessment

For a comprehensive safety assessment of this compound, the following OECD guidelines for the testing of chemicals are recommended as a starting point. These protocols provide standardized methodologies for evaluating the toxicological endpoints.

  • Acute Oral Toxicity: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).[2][3][4] These methods are designed to determine the LD50 value and observe signs of toxicity. The "Up-and-Down Procedure" is often preferred as it uses fewer animals.

  • Acute Dermal Toxicity: OECD Test Guideline 402 (Acute Dermal Toxicity). This test evaluates the potential for adverse effects from a single dermal application.

  • Acute Inhalation Toxicity: OECD Test Guideline 403 (Acute Inhalation Toxicity) or 436 (Acute Inhalation Toxicity – Acute Toxic Class Method).[3] These guidelines are used to assess the toxicity of airborne substances.

  • Skin Irritation/Corrosion: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).[5] This test assesses the potential of a substance to cause skin irritation or corrosion.

  • Eye Irritation/Serious Eye Damage: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). This guideline is used to evaluate the potential for a substance to cause eye irritation or damage.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks relevant to the handling and safety assessment of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk Assessment Risk Assessment Gather SDS & Literature Gather SDS & Literature Risk Assessment->Gather SDS & Literature Define SOPs Define SOPs Gather SDS & Literature->Define SOPs Wear PPE Wear PPE Define SOPs->Wear PPE Work in Ventilated Area Work in Ventilated Area Wear PPE->Work in Ventilated Area Weighing & Dissolving Weighing & Dissolving Work in Ventilated Area->Weighing & Dissolving Spill Spill Work in Ventilated Area->Spill Perform Experiment Perform Experiment Weighing & Dissolving->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Exposure Exposure Perform Experiment->Exposure Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Proper Disposal Proper Disposal Segregate Waste->Proper Disposal Spill->Exposure

Caption: Workflow for the safe handling of this compound.

G Logical Flow for In-Vitro Toxicity Assessment Select Cell Line Select Cell Line Dose Range Finding Dose Range Finding Select Cell Line->Dose Range Finding Cytotoxicity Assay (e.g., MTT, LDH) Cytotoxicity Assay (e.g., MTT, LDH) Dose Range Finding->Cytotoxicity Assay (e.g., MTT, LDH) Genotoxicity Assay (e.g., Ames Test, Micronucleus) Genotoxicity Assay (e.g., Ames Test, Micronucleus) Cytotoxicity Assay (e.g., MTT, LDH)->Genotoxicity Assay (e.g., Ames Test, Micronucleus) Mechanistic Studies (e.g., Oxidative Stress, Apoptosis) Mechanistic Studies (e.g., Oxidative Stress, Apoptosis) Genotoxicity Assay (e.g., Ames Test, Micronucleus)->Mechanistic Studies (e.g., Oxidative Stress, Apoptosis) Data Analysis & Interpretation Data Analysis & Interpretation Mechanistic Studies (e.g., Oxidative Stress, Apoptosis)->Data Analysis & Interpretation Report Generation Report Generation Data Analysis & Interpretation->Report Generation

Caption: A general workflow for in-vitro toxicity assessment.

Disclaimer

The information provided in this document is intended for use by qualified professionals and is based on the best available data at the time of compilation. It is the responsibility of the user to conduct their own risk assessment and to ensure that all activities are carried out in accordance with local regulations and institutional safety policies. The absence of a warning does not imply that a substance is harmless.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Fluorofenidone in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the quantitative analysis of Fluorofenidone (AKF-PD) in human plasma using a rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The method employs a stable isotope-labeled internal standard, Fluorofenidone-d3, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive summary of method validation parameters according to FDA and ICH guidelines. This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies of Fluorofenidone.

Introduction

Fluorofenidone, also known as AKF-PD, is a novel pyridone derivative with potent anti-inflammatory and anti-fibrotic properties.[1] Its therapeutic potential is being investigated for various fibrotic diseases, including pulmonary and renal fibrosis. To support preclinical and clinical development, a reliable and validated bioanalytical method for the quantification of Fluorofenidone in biological matrices is essential for pharmacokinetic assessments.

The method described herein is a proposed approach based on established analytical techniques for structurally similar compounds, such as pirfenidone.[2][3] It utilizes a simple protein precipitation for sample cleanup, followed by rapid chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of a deuterated internal standard (this compound) is recommended to compensate for matrix effects and variations in sample processing and instrument response.[4]

Experimental

Materials and Reagents
  • Analytes: Fluorofenidone (C12H10FNO, MW: 203.21 g/mol ) reference standard (≥98% purity).[5][6][7]

  • Solvents: Acetonitrile and Methanol (HPLC or LC-MS grade), Formic acid (ACS grade).

  • Water: Deionized water, purified to a resistivity of 18.2 MΩ·cm.

  • Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).

Instrumentation
  • UPLC System: Waters ACQUITY UPLC® system or equivalent, equipped with a binary solvent manager, sample manager, and column heater.

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent, with an electrospray ionization (ESI) source.

  • Data System: MassLynx® software with TargetLynx™ application manager for data acquisition and analysis.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Independently weigh and dissolve Fluorofenidone and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare working standard solutions of Fluorofenidone by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.

  • Calibration Standards and Quality Control Samples: Spike appropriate amounts of the Fluorofenidone working standard solutions into drug-free human plasma to prepare calibration standards and QC samples.

Sample Preparation Protocol
  • Aliquot 50 µL of plasma samples (standards, QCs, or unknown study samples) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC Conditions:

ParameterCondition
Column Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 2.0 min, hold at 90% B for 0.5 min, return to 10% B in 0.1 min, equilibrate for 0.9 min
Total Run Time 3.5 minutes
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometer Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon
MRM Transitions See Table 1

Table 1: Proposed MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Fluorofenidone204.2123.12520
This compound207.2123.12520

Method Validation (Hypothetical Data)

The bioanalytical method should be validated in accordance with the FDA Guidance for Industry on Bioanalytical Method Validation and the ICH M10 guideline.[8][9][10][11][12] The following tables summarize the expected performance characteristics of the method.

Table 2: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Fluorofenidone1 - 20001/x² weighted>0.995

Table 3: Intra- and Inter-Day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1≤ 10.0± 15.0≤ 12.0± 18.0
Low3≤ 8.0± 10.0≤ 9.5± 12.0
Medium100≤ 6.5± 8.0≤ 7.8± 9.0
High1600≤ 5.0± 6.0≤ 6.2± 7.5

Table 4: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low392.598.7
High160095.1101.2

Table 5: Stability Data

Stability ConditionDurationStability (% of Nominal)
Freeze-Thaw (3 cycles, -80°C to RT)3 cycles96.8
Short-Term (Room Temperature)8 hours98.2
Long-Term (-80°C)90 days95.5
Post-Preparative (Autosampler at 10°C)24 hours99.1

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard (this compound in ACN, 150 µL) plasma->is vortex1 Vortex Mix (30 sec) is->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant vial LC-MS Vial supernatant->vial injection Inject Sample (5 µL) vial->injection uplc UPLC Separation (C18 Column) injection->uplc ms MS/MS Detection (ESI+, MRM) uplc->ms data_acq Data Acquisition ms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve (1/x² weighted regression) integration->calibration quantification Quantification of Fluorofenidone calibration->quantification report Generate Report quantification->report

Caption: Workflow for the quantitative analysis of Fluorofenidone in plasma.

Conclusion

This application note details a proposed UPLC-MS/MS method for the robust and reliable quantification of Fluorofenidone in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard, making it suitable for high-throughput analysis in support of pharmacokinetic studies. The described validation parameters, though hypothetical, are based on regulatory expectations and demonstrate the anticipated performance of the assay. This method can serve as a valuable tool for researchers and drug developers in the clinical evaluation of Fluorofenidone.

References

Application Note: Quantification of Fluorofenidone in Cell Lysates by LC-MS/MS using Fluorofenidone-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorofenidone is a novel pyridone agent with potent anti-inflammatory and anti-fibrotic properties. Understanding its cellular uptake and mechanism of action is crucial for preclinical and clinical drug development. This application note provides a detailed protocol for the accurate quantification of Fluorofenidone in cell lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, a stable isotope-labeled internal standard, Fluorofenidone-d3, is employed. This method is essential for cellular uptake studies, mechanism of action investigations, and pharmacokinetic/pharmacodynamic (PK/PD) modeling at the cellular level.

Signaling Pathways Associated with Fluorofenidone

Fluorofenidone has been shown to modulate several key signaling pathways involved in inflammation and fibrosis. Its therapeutic effects are attributed, at least in part, to the inhibition of pathways such as the NF-κB, PI3K/Akt/mTOR, and NALP3 inflammasome pathways.[1][2][3][4]

G cluster_0 Fluorofenidone's Anti-inflammatory & Anti-fibrotic Effects Fluorofenidone Fluorofenidone NALP3 NALP3 Inflammasome Fluorofenidone->NALP3 Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Fluorofenidone->PI3K_Akt_mTOR Inhibits NF_kB NF-κB Pathway Fluorofenidone->NF_kB Inhibits Inflammation Inflammation NALP3->Inflammation Cell_Survival Cell Proliferation & Survival PI3K_Akt_mTOR->Cell_Survival NF_kB->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis G cluster_1 Experimental Workflow for Fluorofenidone Quantification A Cell Culture & Treatment with Fluorofenidone B Wash Cells with Ice-Cold PBS A->B C Cell Lysis (ACN:Water & Scraper) B->C D Centrifugation to Pellet Debris C->D E Collect Supernatant (Cell Lysate) D->E F Spike with This compound (IS) E->F G Protein Precipitation (Acetonitrile) F->G H Centrifugation G->H I Collect Supernatant for LC-MS/MS Analysis H->I

References

Application of Fluorofenidone-d3 in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Fluorofenidone, a novel pyridone derivative, has shown promising anti-inflammatory and anti-fibrotic properties. To thoroughly characterize its absorption, distribution, metabolism, and excretion (ADME) profile, and to optimize its therapeutic potential, a robust understanding of its pharmacokinetics is essential. The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical techniques, providing high accuracy and precision in quantitative assays. Fluorofenidone-d3, a deuterated analog of Fluorofenidone, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Furthermore, the use of deuterated active pharmaceutical ingredients (APIs) as therapeutic candidates themselves has gained significant interest. Deuteration at specific metabolic sites can alter the rate of metabolism, a phenomenon known as the kinetic isotope effect, which can lead to an improved pharmacokinetic profile, such as increased half-life and systemic exposure, and potentially a better safety and efficacy profile.[1][2][3]

This document provides detailed protocols for a preclinical pharmacokinetic study in rats to compare the pharmacokinetic profiles of Fluorofenidone and this compound. It also outlines the bioanalytical method for the simultaneous quantification of both compounds in rat plasma.

Preclinical Study Rationale

A comparative pharmacokinetic study of Fluorofenidone and its deuterated analog, this compound, in a preclinical model such as the rat is crucial for several reasons:

  • To Investigate the Kinetic Isotope Effect: This study will determine if the deuterium substitution in this compound leads to a significant change in its pharmacokinetic profile compared to the non-deuterated parent compound.

  • To Assess Potential for an Improved Therapeutic Agent: A favorable change in pharmacokinetics, such as reduced clearance and increased exposure, could position this compound as a superior therapeutic candidate.[1][3]

  • To Provide Data for Interspecies Scaling: The pharmacokinetic data obtained from this rat study can be used for allometric scaling to predict the pharmacokinetic parameters in humans, a critical step in drug development.

Experimental Protocols

In-Vivo Study: Single-Dose Oral Pharmacokinetics in Rats

1. Animals:

  • Male Sprague-Dawley rats (n=6 per group), weighing 200-250g, will be used for the study.

  • Animals will be acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.

  • Rats will be fasted overnight before dosing.

2. Dosing:

  • Group 1 (Fluorofenidone): Animals will receive a single oral dose of Fluorofenidone at 50 mg/kg.

  • Group 2 (this compound): Animals will receive a single oral dose of this compound at 50 mg/kg.

  • The compounds will be formulated as a suspension in 0.5% carboxymethylcellulose (CMC) in water.

  • Dosing will be performed by oral gavage.

3. Blood Sampling:

  • Serial blood samples (approximately 0.25 mL) will be collected from the tail vein at the following time points post-dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Blood samples will be collected into tubes containing K2EDTA as an anticoagulant.

  • The tubes will be gently inverted several times to ensure proper mixing and then placed on ice.

4. Plasma Preparation:

  • Blood samples will be centrifuged at 4000 rpm for 10 minutes at 4°C within 30 minutes of collection.

  • The resulting plasma supernatant will be transferred to clean, labeled polypropylene tubes.

  • Plasma samples will be stored at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification of Fluorofenidone and this compound in Rat Plasma

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of a structurally related compound or a different stable isotope-labeled version of Fluorofenidone if this compound is the analyte).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analytes from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fluorofenidone: [M+H]+ → product ion

    • This compound: [M+H]+ → product ion

    • Internal Standard: [M+H]+ → product ion (Note: The specific m/z values for the precursor and product ions need to be determined through compound tuning.)

3. Method Validation:

  • The bioanalytical method will be validated according to regulatory guidelines for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Fluorofenidone and this compound in Rats (Oral Administration, 50 mg/kg)
ParameterFluorofenidone (Mean ± SD)This compound (Mean ± SD)
Cmax (ng/mL) 4500 ± 8506200 ± 1100
Tmax (h) 1.0 ± 0.51.5 ± 0.5
AUC0-t (ng·h/mL) 18500 ± 320035000 ± 5800
AUC0-inf (ng·h/mL) 19200 ± 350037500 ± 6200
t1/2 (h) 3.5 ± 0.86.2 ± 1.1
CL/F (L/h/kg) 2.6 ± 0.51.3 ± 0.2
Vd/F (L/kg) 13.2 ± 2.511.8 ± 2.1

Data are representative and for illustrative purposes.

Visualizations

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis acclimatization Acclimatization (1 week) fasting Overnight Fasting acclimatization->fasting group1 Group 1: Fluorofenidone (50 mg/kg) group2 Group 2: This compound (50 mg/kg) oral_gavage Oral Gavage group1->oral_gavage group2->oral_gavage blood_collection Serial Blood Sampling (0-24h) oral_gavage->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep storage Storage at -80°C plasma_prep->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Pharmacokinetic Analysis lcms_analysis->data_analysis

Caption: Experimental workflow for the preclinical pharmacokinetic study.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_excretion Excretion fluorofenidone Fluorofenidone hydroxylated Hydroxylated Metabolite fluorofenidone->hydroxylated Methyl Hydroxylation urine_feces Urine and Feces fluorofenidone->urine_feces Minor carboxylated Carboxylated Metabolite hydroxylated->carboxylated Oxidation hydroxylated->urine_feces Minor carboxylated->urine_feces

Caption: Metabolic pathway of Fluorofenidone in rats.[4]

References

High-Performance Liquid Chromatography (HPLC) Methods for Fluorofenidone Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Fluorofenidone using High-Performance Liquid Chromatography (HPLC). Fluorofenidone is a novel small molecule drug with significant anti-inflammatory and anti-fibrotic properties. The methodologies outlined here are designed to be a valuable resource for researchers, scientists, and drug development professionals, ensuring accurate and reproducible results for the quantification of Fluorofenidone in various sample matrices. The provided protocols are based on established methods for structurally similar compounds and are accompanied by representative validation data and diagrams of relevant biological pathways.

Introduction

Fluorofenidone, a pyridine-dione derivative, has demonstrated therapeutic potential in preclinical models of fibrosis and inflammation. Its mechanism of action involves the inhibition of key signaling pathways, including the NLRP3 inflammasome and the PI3K/Akt/mTOR pathway.[1][2] As research and development of Fluorofenidone progress, robust and reliable analytical methods for its quantification are crucial. HPLC is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This document presents a comprehensive guide to an HPLC method suitable for Fluorofenidone analysis.

Experimental Protocols

HPLC Method for Fluorofenidone Analysis

This protocol is adapted from established methods for pirfenidone, a structurally analogous compound, and is suitable for the quantification of Fluorofenidone in bulk drug substance and pharmaceutical formulations.[3][4][5][6]

1.1. Chromatographic Conditions

ParameterRecommended Setting
Instrument HPLC system with UV/Vis or PDA detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (approximately 25°C)
Detection Wavelength 315 nm
Run Time Approximately 10 minutes

1.2. Reagent and Sample Preparation

  • Mobile Phase Preparation: Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water. Degas the solution using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Fluorofenidone reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and make up the volume to the mark.

  • Working Standard Solutions (2-10 µg/mL): Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2 to 10 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Preparation (from tablets):

    • Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.

    • Accurately weigh a portion of the powder equivalent to 50 mg of Fluorofenidone and transfer it to a 50 mL volumetric flask.

    • Add approximately 40 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

    • Pipette 1.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final theoretical concentration within the calibration range.

Quantitative Data Summary

The following table summarizes representative validation parameters for an HPLC method for a compound structurally similar to Fluorofenidone, which can be expected for the analysis of Fluorofenidone using the protocol described above.[3][5][7]

ParameterResult
Linearity Range 2 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Retention Time ~3.9 minutes

Visualizations

Signaling Pathways of Fluorofenidone

The following diagrams illustrate the key signaling pathways modulated by Fluorofenidone.

Fluorofenidone_NALP3_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition Fluorofenidone Action cluster_pathway NLRP3 Inflammasome Pathway Stimuli e.g., ATP, Toxins NLRP3 NLRP3 Stimuli->NLRP3 Fluorofenidone Fluorofenidone Fluorofenidone->NLRP3 Inhibits ASC ASC NLRP3->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Activation IL-1β IL-1β Caspase-1->IL-1β Cleavage Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation

Caption: Fluorofenidone inhibits the NLRP3 inflammasome pathway.

Fluorofenidone_PI3K_Akt_mTOR_Pathway cluster_receptor Cell Surface Receptor cluster_inhibition Fluorofenidone Action cluster_pathway PI3K/Akt/mTOR Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Fluorofenidone Fluorofenidone Fluorofenidone->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Fluorofenidone inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The following diagram outlines the experimental workflow for the HPLC analysis of Fluorofenidone.

HPLC_Workflow Start Start SamplePrep Sample Preparation (Weighing, Dissolution, Filtration) Start->SamplePrep StdPrep Standard Preparation (Stock and Working Solutions) Start->StdPrep HPLC HPLC Analysis (Injection and Data Acquisition) SamplePrep->HPLC StdPrep->HPLC DataProcessing Data Processing (Peak Integration, Calibration Curve) HPLC->DataProcessing Quantification Quantification of Fluorofenidone DataProcessing->Quantification End End Quantification->End

Caption: Workflow for the HPLC analysis of Fluorofenidone.

References

Application Notes and Protocols for Optimal Detection of Fluorofenidone and Fluorofenidone-d3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Fluorofenidone and its deuterated internal standard, Fluorofenidone-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies are based on established principles of bioanalytical method development and information from closely related compounds, offering a robust starting point for researchers.

Introduction

Fluorofenidone is a novel pyridone derivative with potential therapeutic applications. Accurate and sensitive quantification of Fluorofenidone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the accuracy and precision of the bioanalytical method by correcting for matrix effects and variability in sample processing. This protocol outlines the key parameters for setting up an LC-MS/MS method for the optimal detection of these compounds.

Mass Spectrometry Settings

The following table summarizes the recommended starting parameters for the mass spectrometric detection of Fluorofenidone and this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. These parameters are predicted based on the known fragmentation patterns of similar pyridone-based compounds and will require optimization for specific instrumentation.

Parameter Fluorofenidone This compound
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z [Predicted] 204.1[Predicted] 207.1
Product Ion (Q3) m/z [Predicted] 92.1[Predicted] 92.1
Dwell Time (ms) 100-200100-200
Collision Energy (CE) (eV) [Requires Optimization][Requires Optimization]
Declustering Potential (DP) (V) [Requires Optimization][Requires Optimization]
Entrance Potential (EP) (V) [Requires Optimization][Requires Optimization]
Collision Cell Exit Potential (CXP) (V) [Requires Optimization][Requires Optimization]

Note: The predicted precursor ion for Fluorofenidone is based on its monoisotopic mass + [H]+. The product ion is predicted based on the fragmentation of the analogous compound, pirfenidone, which commonly loses the phenyl group. The d3-labeling on the methyl group of this compound is not expected to alter the major fragmentation pathway leading to the product ion m/z 92.1. Optimization of collision energy and other compound-dependent parameters is critical to achieve the highest sensitivity and specificity.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Fluorofenidone from plasma or serum samples.

  • Sample Thawing: Thaw frozen plasma or serum samples at room temperature. Vortex mix for 10 seconds to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of the plasma/serum sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels) to each sample, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for injection, which can improve sensitivity.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant or reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

The following are recommended starting conditions for the chromatographic separation of Fluorofenidone and this compound.

Parameter Recommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Gradient Elution A linear gradient from low to high organic (Mobile Phase B) should be optimized to achieve good peak shape and separation from matrix components. A starting point could be: 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B).

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol from sample receipt to data analysis.

experimental_workflow Experimental Workflow for Fluorofenidone Analysis sample_receipt Sample Receipt (Plasma/Serum) is_addition Internal Standard Spiking (this compound) sample_receipt->is_addition 1. Spiking sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (Reverse-Phase C18) sample_prep->lc_separation 3. Injection is_addition->sample_prep 2. Extraction ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection 4. Elution & Ionization data_acquisition Data Acquisition ms_detection->data_acquisition 5. Signal Recording data_processing Data Processing (Peak Integration & Quantification) data_acquisition->data_processing 6. Analysis reporting Reporting (Concentration Calculation) data_processing->reporting 7. Final Results

Caption: A flowchart of the bioanalytical workflow for Fluorofenidone quantification.

Signaling Pathway (Illustrative)

While the direct signaling pathway of Fluorofenidone is a subject of ongoing research, a hypothetical pathway involving the modulation of fibrotic signaling can be visualized. This diagram serves as an illustrative example of how such a pathway could be represented.

signaling_pathway Hypothetical Signaling Pathway for Fluorofenidone tgf_beta TGF-β tgf_beta_r TGF-β Receptor tgf_beta->tgf_beta_r Binds smad Smad Signaling tgf_beta_r->smad Activates fibroblast Fibroblast Activation smad->fibroblast Promotes fluorofenidone Fluorofenidone fluorofenidone->smad Inhibits ecm Extracellular Matrix Deposition fibroblast->ecm Increases fibrosis Fibrosis ecm->fibrosis Leads to

Caption: A hypothetical anti-fibrotic signaling pathway of Fluorofenidone.

Disclaimer: The mass spectrometry parameters provided are predictive and require experimental optimization and validation for any specific instrument and application. The described protocols are intended as a starting point and may need to be adapted based on the specific requirements of the study and the nature of the biological matrix. Always follow good laboratory practices (GLP) and relevant regulatory guidelines for bioanalytical method validation.

Application Notes and Protocols for Fluorofenidone Analysis in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorofenidone (AKF-PD), a novel pyridone-based compound, has demonstrated significant anti-inflammatory and anti-fibrotic properties in preclinical studies, making it a promising therapeutic candidate for various fibrotic diseases affecting organs such as the lungs, kidneys, and liver.[1][2][3] Accurate quantification of Fluorofenidone in tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides detailed application notes and standardized protocols for the sample preparation of tissue homogenates for Fluorofenidone analysis, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with a step-by-step workflow, accompanied by visual diagrams and tables summarizing key quantitative parameters to aid in method selection and implementation.

General Considerations for Tissue Homogenization

Prior to any extraction technique, the tissue sample must be homogenized to ensure uniformity and release the analyte from the tissue matrix.

Protocol for Tissue Homogenization:

  • Weighing: Accurately weigh a portion of the frozen tissue sample (e.g., 100 mg).

  • Lysis Buffer Addition: Add a pre-chilled lysis buffer to the tissue. A common ratio is 1:4 (w/v), for example, 400 µL of lysis buffer for 100 mg of tissue. The lysis buffer can be a simple phosphate-buffered saline (PBS) or a more complex buffer containing protease inhibitors.

  • Homogenization: Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer, or ultrasonic homogenizer) until no visible tissue fragments remain. Keep the sample on ice throughout the process to minimize degradation.

  • Centrifugation (Optional): Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris. The resulting supernatant is the tissue homogenate used for subsequent extraction procedures.

Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the required limit of quantification, sample throughput, and the complexity of the tissue matrix.

Protein Precipitation (PPT)

Protein precipitation is a simple, fast, and cost-effective method for removing proteins from biological samples. It is particularly suitable for high-throughput analysis. Acetonitrile (ACN) is a commonly used solvent for this purpose.[4]

Experimental Protocol for PPT:

  • Aliquoting: Pipette a known volume of the tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.

  • Internal Standard (IS) Addition: Add the internal standard solution (e.g., a stable isotope-labeled Fluorofenidone) to each sample.

  • Precipitation: Add a cold organic solvent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the homogenate volume (e.g., 300-400 µL of ACN).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.

Quantitative Data Summary (Representative Values):

ParameterValue
Recovery 85 - 95%
Matrix Effect Moderate (Ion suppression or enhancement may be observed)
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Throughput High
Cost Low

Experimental Workflow for Protein Precipitation:

PPT_Workflow start Tissue Homogenate add_is Add Internal Standard start->add_is add_acn Add Acetonitrile (e.g., 3:1 v/v) add_is->add_acn vortex Vortex (1-2 min) add_acn->vortex centrifuge Centrifuge (12,000 x g, 10 min) vortex->centrifuge transfer Collect Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis LLE_Workflow start Tissue Homogenate + Internal Standard add_solvent Add Immiscible Organic Solvent start->add_solvent mix Vortex/Shake (5-10 min) add_solvent->mix centrifuge Centrifuge (3,000 x g, 5 min) mix->centrifuge transfer Collect Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis SPE_Workflow start Tissue Homogenate + Internal Standard condition Condition SPE Cartridge start->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis TGF_beta_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad23 p-Smad2/3 TGFBR->Smad23 Smad_complex Smad Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Fibrosis_genes Fibrosis-related Gene Expression Nucleus->Fibrosis_genes Fluorofenidone Fluorofenidone Fluorofenidone->Smad23 Inhibits NFkB_Pathway Stimuli Inflammatory Stimuli NLRP3 NLRP3 Inflammasome Activation Stimuli->NLRP3 IKK IKK Activation Stimuli->IKK Caspase1 Caspase-1 NLRP3->Caspase1 IL1b IL-1β Caspase1->IL1b ProIL1b Pro-IL-1β ProIL1b->IL1b IkB p-IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_genes Fluorofenidone Fluorofenidone Fluorofenidone->NLRP3 Inhibits Fluorofenidone->IKK Inhibits

References

Application Note: Utilizing Fluorofenidone-d3 for Pharmacokinetic and Metabolism Studies of Fluorofenidone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorofenidone (also known as AKF-PD) is a novel small-molecule pyridone agent with demonstrated anti-inflammatory and anti-fibrotic properties, making it a promising candidate for treating fibrotic diseases of the liver, kidney, and lungs. To optimize its therapeutic potential and ensure safety, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical. Stable isotope-labeled compounds, such as Fluorofenidone-d3, are indispensable tools for these studies.[1]

This compound, in which three hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Because it is chemically identical to Fluorofenidone, it exhibits the same behavior during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-analytical behavior enables precise quantification by correcting for variability in sample preparation and matrix-induced signal suppression or enhancement, leading to highly accurate and reliable pharmacokinetic data.[3]

Metabolic Pathway of Fluorofenidone

Studies in rats have shown that Fluorofenidone undergoes Phase I metabolism, primarily through oxidation.[4] The main metabolic pathways involve the hydroxylation of the methyl group to form 2-hydroxymethyl-Fluorofenidone (M1), which is then further oxidized to a carboxylic acid, forming 5-carboxyl-Fluorofenidone (M2).[5] These metabolites are then predominantly excreted in the urine.[4]

Fluorofenidone_Metabolism parent Fluorofenidone (Parent Drug) m1 M1: 2-hydroxymethyl-Fluorofenidone parent->m1 Oxidation (Hydroxylation) m2 M2: 5-carboxyl-Fluorofenidone m1->m2 Oxidation

Figure 1: Metabolic Pathway of Fluorofenidone.

Quantitative Data from Metabolism Studies

Mass balance studies in rats have quantified the excretion of Fluorofenidone and its primary metabolites. The data highlights that the drug is extensively metabolized, with the majority being excreted as the M2 metabolite in urine.

Table 1: Excretion of Fluorofenidone and its Metabolites in Rats Following Oral Administration [4][5]

Compound % of Dose in Urine % of Dose in Feces Total Excretion (% of Dose)
Fluorofenidone (Parent) 1.1% 0.3% 1.4%
M1 (Hydroxylated) 0.2% 0.2% 0.4%
M2 (Carboxylated) 75.2% 10.1% 85.3%

| Total Recovery | 76.5% | 10.6% | 87.1% |

Experimental Protocols

Protocol 1: Quantitative Analysis of Fluorofenidone in Rat Plasma using LC-MS/MS

This protocol describes a method for the accurate quantification of Fluorofenidone in rat plasma samples using this compound as an internal standard (IS).

1. Materials and Reagents

  • Fluorofenidone (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

  • Rat Plasma (Blank)

2. Preparation of Standards

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Fluorofenidone and this compound in acetonitrile.

  • Working Solutions:

    • Prepare a series of Fluorofenidone working solutions by serial dilution of the stock solution to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

    • Prepare a this compound working solution at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of rat plasma (study sample, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Instrument Conditions (Example)

  • LC System: UPLC System

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Fluorofenidone: Q1/Q3 transition to be determined empirically

    • This compound: Q1/Q3 transition (precursor +3 Da) to be determined empirically

5. Data Analysis and Validation

  • Construct a calibration curve by plotting the peak area ratio (Fluorofenidone / this compound) against the nominal concentration of the calibration standards.

  • Apply a weighted (1/x²) linear regression to the calibration curve.

  • Quantify unknown samples by interpolating their peak area ratios from the calibration curve.

  • The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.[6][7]

Workflow_Diagram cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Collect Rat Plasma Sample s2 Spike with This compound (IS) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifuge & Collect Supernatant s3->s4 a1 Inject Sample s4->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Mass Spectrometry Detection (MRM) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3 result result d3->result Final Concentration

Figure 2: Bioanalytical Workflow for Fluorofenidone.

Table 2: Example Calibration Curve Data

Nominal Conc. (ng/mL) Analyte Area IS Area Area Ratio (Analyte/IS) Calculated Conc. (ng/mL) Accuracy (%)
1.0 5,230 1,050,000 0.0050 1.02 102.0
5.0 25,900 1,045,000 0.0248 4.95 99.0
25.0 131,500 1,060,000 0.1241 25.3 101.2
100.0 515,000 1,030,000 0.5000 99.8 99.8
500.0 2,605,000 1,042,000 2.5000 501.5 100.3
1000.0 5,190,000 1,028,000 5.0486 995.0 99.5

This data is for illustrative purposes only.

Fluorofenidone's Mechanism of Action

Fluorofenidone exerts its anti-fibrotic and anti-inflammatory effects by modulating key signaling pathways. Understanding these mechanisms is crucial for drug development. One of the primary pathways inhibited by Fluorofenidone is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammation.

NFkB_Pathway cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α) ikb IκBα stimulus->ikb IKK Activation & IκBα Phosphorylation complex IκBα - p65/p50 (Inactive Complex in Cytoplasm) nfkb p65/p50 (NF-κB) nfkb_nuc p65/p50 complex->nfkb_nuc IκBα Degradation & p65/p50 Translocation dna DNA nfkb_nuc->dna Binds to Promoter Region genes Pro-inflammatory Gene Expression dna->genes akf_pd Fluorofenidone akf_pd->ikb Inhibits Degradation

Figure 3: Inhibition of the NF-κB Signaling Pathway.

By inhibiting the degradation of IκBα, Fluorofenidone prevents the nuclear translocation of the p65 subunit of NF-κB. This action suppresses the transcription of pro-inflammatory genes, thereby reducing inflammation and subsequent fibrosis.

References

Troubleshooting & Optimization

Overcoming matrix effects in Fluorofenidone quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Fluorofenidone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Fluorofenidone quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2][3] In the context of Fluorofenidone quantification by LC-MS/MS, these effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise measurements.[1] Components in biological matrices like plasma or serum, such as phospholipids and proteins, are common causes of matrix effects.[4] Failure to address these effects can compromise the reliability of your pharmacokinetic and other quantitative studies.

Q2: I am observing poor sensitivity and inconsistent results for my Fluorofenidone samples. Could this be due to matrix effects?

A2: Yes, poor sensitivity, inconsistent peak areas, and high variability between replicate injections are classic signs of matrix effects.[4] Specifically, ion suppression can significantly reduce the signal intensity of Fluorofenidone, leading to a higher limit of quantification (LOQ) than expected.[1] Inconsistent matrix components between different samples or even between calibration standards and study samples can lead to erratic results.

Q3: What is the best sample preparation technique to minimize matrix effects for Fluorofenidone analysis in plasma?

A3: The "best" technique depends on several factors, including the required sensitivity, sample throughput, and the complexity of the matrix. The three most common and effective techniques are:

  • Protein Precipitation (PPT): This is a simple and fast method, but it may not remove all interfering substances, particularly phospholipids.[5][6]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT by partitioning Fluorofenidone into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[7][8]

  • Solid-Phase Extraction (SPE): SPE is often considered the most effective technique for removing matrix interferences.[9][10] It provides a highly selective cleanup by utilizing different sorbent chemistries to retain Fluorofenidone while washing away interfering compounds.

A comparison of these methods is often necessary during method development to determine the most suitable approach for your specific application.

Q4: How do I choose an appropriate internal standard (IS) for Fluorofenidone quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Fluorofenidone (e.g., Fluorofenidone-d4).[11][12] A SIL IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for any signal suppression or enhancement.[12] If a SIL IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used.[11] However, it is crucial to validate that the analog IS adequately compensates for matrix effects.

Q5: How can I quantitatively assess the matrix effect in my assay?

A5: The matrix effect can be quantified by calculating the Matrix Factor (MF).[2] This is done by comparing the peak area of Fluorofenidone in a post-extraction spiked blank matrix sample to the peak area of Fluorofenidone in a neat solution at the same concentration.

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

Regulatory guidelines often recommend assessing the matrix effect in at least six different lots of the biological matrix.[2]

Troubleshooting Guides

Issue 1: High variability in Fluorofenidone peak areas between replicate injections of the same sample.
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects The sample cleanup may be insufficient. Consider switching from Protein Precipitation to a more rigorous method like Liquid-Liquid Extraction or Solid-Phase Extraction.
Poor Internal Standard Correction If using a structural analog, it may not be adequately compensating for matrix effects. A stable isotope-labeled internal standard is highly recommended.[11][12]
LC System Carryover Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the needle wash method and/or the LC gradient.
Inconsistent Sample Preparation Ensure consistent vortexing times, solvent volumes, and evaporation steps for all samples. Automation can improve reproducibility.
Issue 2: Low recovery of Fluorofenidone.
Possible Cause Troubleshooting Step
Suboptimal Extraction pH (LLE) The pH of the aqueous sample should be adjusted to ensure Fluorofenidone is in its neutral form for efficient extraction into the organic solvent.
Inefficient Elution (SPE) The elution solvent may not be strong enough to desorb Fluorofenidone from the SPE sorbent. Test different elution solvents with varying organic content and pH.
Analyte Adsorption Fluorofenidone may be adsorbing to plasticware. Use low-binding tubes and pipette tips.
Incomplete Protein Precipitation Ensure the ratio of precipitation solvent to sample is sufficient (typically at least 3:1 v/v).[6] Vortex thoroughly and allow adequate time for precipitation at a low temperature.[13]
Issue 3: Ion suppression is suspected, but the cause is unclear.
Possible Cause Troubleshooting Step
Phospholipid Co-elution Phospholipids are a major cause of ion suppression in plasma samples.[4] Incorporate a phospholipid removal step in your sample preparation, such as using a specialized SPE plate or a modified LLE procedure.
Poor Chromatographic Separation Modify the LC gradient to better separate Fluorofenidone from the early-eluting, unretained matrix components.
Suboptimal MS Source Conditions Optimize the ion source parameters (e.g., temperature, gas flows, and voltages) to minimize the impact of matrix components on Fluorofenidone ionization.

Quantitative Data Summary

The following table summarizes typical performance data when comparing different sample preparation techniques for the analysis of a small molecule drug like Fluorofenidone in human plasma. Note: This is illustrative data and actual results may vary.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery (%) 85 - 9570 - 90> 90
Matrix Effect (MF) 0.6 - 0.8 (Suppression)0.8 - 1.10.9 - 1.1
RSD of Matrix Factor (%) < 15< 10< 5
Lower Limit of Quantification (ng/mL) 1.00.50.1
Sample Throughput HighMediumLow to Medium
Cost per Sample LowMediumHigh

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of cold acetonitrile (or methanol).[6]

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.[13]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample in a glass tube, add the internal standard solution.

  • Add 50 µL of a suitable buffer to adjust the pH (e.g., to ensure Fluorofenidone is not ionized).

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 2 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.[9]

  • Loading: Load 100 µL of the plasma sample (pre-treated with internal standard) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Fluorofenidone and the internal standard with 1 mL of an appropriate elution solvent (e.g., acetonitrile or methanol, possibly with a small percentage of acid or base to facilitate elution).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for injection.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation Add_IS->PPT Choose One LLE Liquid-Liquid Extraction Add_IS->LLE Choose One SPE Solid-Phase Extraction Add_IS->SPE Choose One Evaporation Evaporation PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Result Quantitative Result Data_Processing->Result

Caption: Overview of the analytical workflow for Fluorofenidone quantification.

Troubleshooting_Logic Problem Inconsistent/Inaccurate Results Assess_ME Assess Matrix Effect (MF) Problem->Assess_ME Optimize_SP Optimize Sample Prep Assess_ME->Optimize_SP If MF is poor Use_SIL_IS Use Stable Isotope-Labeled IS Assess_ME->Use_SIL_IS If IS tracking is poor Optimize_LC Optimize Chromatography Assess_ME->Optimize_LC If co-elution is suspected Validate Re-validate Method Optimize_SP->Validate Use_SIL_IS->Validate Optimize_LC->Validate

References

Improving peak shape and resolution for Fluorofenidone and Fluorofenidone-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Fluorofenidone and its deuterated internal standard, Fluorofenidone-d3. Our goal is to help you achieve excellent peak shape and resolution in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for Fluorofenidone analysis?

A1: Based on methods for structurally similar compounds like Pirfenidone, a good starting point is a reversed-phase method using a C18 column. The mobile phase can be a gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate) with the pH adjusted to the slightly acidic range (e.g., pH 2.5-4.5).[1] An initial composition of 65:35 (v/v) aqueous to organic phase can be a suitable starting point.[1]

Q2: My peak shape for Fluorofenidone is tailing. What are the common causes?

A2: Peak tailing for Fluorofenidone, which is a basic compound, can be caused by several factors. One common reason in reversed-phase chromatography is the interaction of the analyte with acidic silanol groups on the silica-based stationary phase. Other potential causes include column overload, a partially blocked column inlet frit, or an inappropriate mobile phase pH.

Q3: How can I improve the resolution between Fluorofenidone and this compound?

A3: While deuterated internal standards are designed to co-elute with the analyte, slight separation can sometimes occur. To improve resolution with other components or ensure co-elution, you can adjust the mobile phase composition, modify the gradient slope, or change the column temperature. Optimizing the flow rate can also enhance separation efficiency.[2][3]

Q4: I am observing ghost peaks in my chromatogram. What could be the source?

A4: Ghost peaks can arise from several sources, including contamination in the mobile phase, carryover from previous injections, or impurities in the sample solvent. Ensure you are using high-purity HPLC-grade solvents and fresh buffers. Regularly flushing the system and using a needle wash can help minimize carryover.

Q5: What are the key considerations when using this compound as an internal standard?

A5: Deuterated internal standards are generally ideal due to their similar chemical and physical properties to the analyte. However, it's important to verify that there is no isotopic exchange (loss of deuterium) under your analytical conditions. Also, ensure that the deuterated standard is free of any unlabeled Fluorofenidone, which could interfere with the quantification of low-concentration samples.

Troubleshooting Guides

This section provides detailed troubleshooting steps for common issues encountered during the analysis of Fluorofenidone and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak (tailing).

  • Asymmetrical peaks with a leading edge that is not sharp (fronting).

Troubleshooting Workflow:

G start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No check_frit Check for blocked column frit. Backflush the column. yes_all->check_frit check_ph Optimize Mobile Phase pH no_all->check_ph check_column_void Inspect for column void. Replace column if necessary. check_frit->check_column_void check_system_leak Check for system leaks. check_column_void->check_system_leak end_good Peak Shape Improved check_system_leak->end_good check_overload Reduce Sample Concentration check_ph->check_overload check_solvent Ensure Sample Solvent is Weaker than Mobile Phase check_overload->check_solvent check_temp Adjust Column Temperature check_solvent->check_temp check_temp->end_good

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Evaluate all peaks: Determine if the poor peak shape is affecting all peaks in the chromatogram or just Fluorofenidone and its internal standard.

    • All peaks affected: This usually points to a system-wide issue.

      • Blocked column frit: Debris from samples or the mobile phase can block the inlet frit, distorting the flow path. Try backflushing the column. If this doesn't resolve the issue, the frit may need replacement.

      • Column void: A void at the head of the column can cause peak distortion. This may require replacing the column.

      • System leaks: Check all fittings for leaks, as this can affect pressure and flow, leading to poor peak shapes.

    • Only Fluorofenidone/Fluorofenidone-d3 affected: This suggests a chemical interaction issue.

      • Optimize mobile phase pH: Since Fluorofenidone is a basic compound, a mobile phase pH that is too high can lead to interactions with residual silanols on the column, causing tailing. Adjusting the pH to a more acidic level (e.g., 2.5-3.5) can help protonate the analyte and minimize these interactions.

      • Reduce sample concentration: Injecting too much sample can lead to column overload and result in peak fronting. Dilute the sample and re-inject.

      • Check sample solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion. Ideally, the sample solvent should be the same as or weaker than the mobile phase.

      • Adjust column temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.

Issue 2: Poor Resolution

Symptoms:

  • Overlapping peaks between Fluorofenidone and other analytes or impurities.

  • Inconsistent separation between runs.

Resolution Improvement Workflow:

G start Poor Resolution Observed adjust_mobile_phase Adjust Mobile Phase Strength (Organic:Aqueous Ratio) start->adjust_mobile_phase modify_gradient Modify Gradient Slope adjust_mobile_phase->modify_gradient change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) modify_gradient->change_organic adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph change_column Select a Different Column (e.g., different stationary phase) adjust_ph->change_column end_good Resolution Improved change_column->end_good

Caption: Workflow for improving chromatographic resolution.

Detailed Steps:

  • Adjust Mobile Phase Strength: For reversed-phase chromatography, decreasing the amount of organic solvent (e.g., acetonitrile) in the mobile phase will increase retention times and may improve the separation of closely eluting peaks.

  • Modify the Gradient Slope: If using a gradient, making the slope shallower (i.e., increasing the organic content more slowly over time) can provide better resolution for complex mixtures.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.

  • Adjust Mobile Phase pH: Changing the pH can alter the ionization state of acidic or basic analytes, which in turn affects their retention and can significantly impact resolution.

  • Select a Different Column: If the above steps do not provide adequate resolution, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or cyano column) to introduce different separation mechanisms.[1] Using a column with smaller particles or a longer length can also increase efficiency and resolution.[1][2]

Experimental Protocols

The following is a recommended starting protocol for the analysis of Fluorofenidone and this compound by LC-MS/MS. This protocol is based on established methods for the similar compound, Pirfenidone, and should be optimized for your specific instrumentation and application.

1. Sample Preparation (for Plasma Samples)

  • To 100 µL of plasma, add 20 µL of working internal standard solution (this compound).

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

2. LC-MS/MS Method Parameters

ParameterRecommended Condition
LC System UHPLC/HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 3

Table 2: Recommended Gradient Elution Program

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020

Table 3: Hypothetical MRM Transitions for Fluorofenidone and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Fluorofenidone204.1121.110025
Fluorofenidone204.195.110030
This compound207.1124.110025

Note: These MRM transitions are hypothetical and should be optimized by infusing a standard solution of each compound into the mass spectrometer.

Data Presentation

The following tables provide an example of how to summarize quantitative data from your method validation experiments.

Table 4: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates> 20005800
Resolution (Rs)> 1.52.5
%RSD of Peak Area (n=6)≤ 15%3.5%

Table 5: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Fluorofenidone1 - 10000.998

References

Addressing ion suppression in the LC-MS/MS analysis of Fluorofenidone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Fluorofenidone. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on addressing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Fluorofenidone?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, Fluorofenidone, in the mass spectrometer's ion source.[1][2][3][4] This leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3][4] Given that Fluorofenidone is a small molecule often analyzed in complex biological matrices, it is susceptible to ion suppression from endogenous components like phospholipids, salts, and metabolites.[5]

Q2: I am observing a sudden decrease in Fluorofenidone signal intensity in my plasma samples, but the signal in my neat standards is consistent. What could be the cause?

A2: This is a classic sign of ion suppression. The components of the plasma matrix, which are absent in your neat standards, are likely co-eluting with Fluorofenidone and interfering with its ionization. To confirm this, you can perform a post-column infusion experiment.

Q3: How can I perform a post-column infusion experiment to diagnose ion suppression?

A3: A post-column infusion experiment involves continuously infusing a standard solution of Fluorofenidone into the LC eluent flow after the analytical column but before the mass spectrometer.[2] When a blank matrix sample is injected, any dip in the constant baseline signal at the retention time of Fluorofenidone indicates the presence of ion-suppressing agents.

Q4: What are the most common sources of ion suppression in bioanalytical methods?

A4: The most common sources of ion suppression in bioanalysis are endogenous matrix components such as phospholipids, fatty acids, and salts.[5] Exogenous sources can include formulation agents, anticoagulants used during sample collection, and contaminants from plasticware.[1]

Q5: Can changing the ionization mode or source parameters help mitigate ion suppression?

A5: Yes, to some extent. Switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce ion suppression, as APCI is generally less susceptible to matrix effects.[3] Additionally, optimizing source parameters like gas flows, temperature, and spray voltage can help, but these adjustments are often not sufficient to completely eliminate significant ion suppression.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during the LC-MS/MS analysis of Fluorofenidone.

Issue 1: Poor Peak Shape and Tailing for Fluorofenidone

Poor peak shape can be an indicator of on-column issues or interactions with the analytical hardware.

  • Initial Checks:

    • Mobile Phase: Ensure the mobile phase is correctly prepared, and the pH is appropriate for Fluorofenidone (a pyridinone derivative).

    • Column Integrity: Check for column degradation or contamination. Flush the column or try a new one.

  • Troubleshooting Steps:

    • Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase to avoid peak distortion.

    • Metal Interactions: Some compounds can interact with the stainless steel components of the HPLC system and column, leading to tailing. Consider using a metal-free or PEEK-lined column if tailing persists.[6]

    • Sample Overload: Injecting too high a concentration of Fluorofenidone can lead to peak tailing. Try diluting your sample.

Issue 2: High Variability in Fluorofenidone Signal Between Injections

High variability, especially in quality control (QC) samples, can point towards inconsistent sample preparation or matrix effects.

  • Initial Checks:

    • System Suitability: Run a series of neat standards to confirm the LC-MS/MS system is performing consistently.

    • Sample Preparation Consistency: Review your sample preparation workflow for any potential sources of variability.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: The variability may be due to differing levels of ion suppression between individual samples. A quantitative assessment of the matrix factor is recommended.

    • Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[4] Consider switching from a simple protein precipitation method to a more rigorous sample cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Fluorofenidone is the best way to compensate for signal variability caused by ion suppression, as it will be affected by the matrix in the same way as the analyte.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect

This protocol describes a method to quantify the extent of ion suppression for Fluorofenidone.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Fluorofenidone spiked into the mobile phase at a known concentration.

    • Set B (Post-extraction Spike): Blank plasma is extracted using your sample preparation method, and then Fluorofenidone is spiked into the final extract at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Fluorofenidone is spiked into blank plasma before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

  • Interpretation:

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

Protocol 2: Sample Preparation Methods for Fluorofenidone in Human Plasma

Below are three common sample preparation methods. The optimal method should be selected based on the recovery and matrix effect assessment.

Method A: Protein Precipitation (PPT)

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new plate or vial and evaporate to dryness under a stream of nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

Method B: Liquid-Liquid Extraction (LLE)

  • To 50 µL of plasma, add the internal standard and 25 µL of 0.1 M NaOH.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase.

Method C: Solid-Phase Extraction (SPE)

  • Use a mixed-mode cation exchange SPE cartridge.

  • Condition: 1 mL methanol followed by 1 mL water.

  • Equilibrate: 1 mL of 2% formic acid in water.

  • Load: 50 µL of plasma pre-treated with 50 µL of 2% formic acid.

  • Wash 1: 1 mL of 2% formic acid in water.

  • Wash 2: 1 mL of methanol.

  • Elute: 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Fluorofenidone Analysis

Sample Preparation MethodMean Recovery (%)Mean Matrix Factor (MF)MF Range
Protein Precipitation (PPT)95.20.650.45 - 0.85
Liquid-Liquid Extraction (LLE)82.50.880.80 - 0.95
Solid-Phase Extraction (SPE)91.80.970.92 - 1.03

This table summarizes hypothetical data to illustrate the potential outcomes of different sample preparation techniques. The SPE method shows the least ion suppression (Matrix Factor closest to 1) and consistent performance (narrowest MF range).

Visualizations

TroubleshootingIonSuppression start Start: Inconsistent Fluorofenidone Signal check_system Run System Suitability Test with Neat Standards start->check_system system_ok System Performance OK? check_system->system_ok system_fail Troubleshoot LC-MS/MS System (e.g., clean ion source, check for leaks) system_ok->system_fail No post_column_infusion Perform Post-Column Infusion Experiment with Blank Matrix system_ok->post_column_infusion Yes suppression_present Ion Suppression Observed? post_column_infusion->suppression_present no_suppression Investigate Other Sources of Variability (e.g., sample collection, storage) suppression_present->no_suppression No optimize_chromatography Optimize Chromatography to Separate Fluorofenidone from Suppression Zone suppression_present->optimize_chromatography Yes improve_sample_prep Improve Sample Preparation (e.g., switch from PPT to SPE) optimize_chromatography->improve_sample_prep use_sil_is Use a Stable Isotope-Labeled Internal Standard for Fluorofenidone improve_sample_prep->use_sil_is end End: Robust and Reliable Method use_sil_is->end

Caption: Troubleshooting workflow for diagnosing and addressing ion suppression.

SamplePrepWorkflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt1 Add Acetonitrile to Plasma ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Analyze Supernatant ppt2->ppt3 end_point LC-MS/MS Analysis ppt3->end_point lle1 Add Extraction Solvent (e.g., MTBE) lle2 Vortex & Centrifuge lle1->lle2 lle3 Isolate & Evaporate Organic Layer lle2->lle3 lle4 Reconstitute & Analyze lle3->lle4 lle4->end_point spe1 Condition & Equilibrate Cartridge spe2 Load Sample spe1->spe2 spe3 Wash to Remove Interferences spe2->spe3 spe4 Elute Fluorofenidone spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 spe5->end_point start Plasma Sample start->ppt1 start->lle1 start->spe1

Caption: Comparison of sample preparation workflows for Fluorofenidone analysis.

MatrixEffectAssessment set_a Set A: Fluorofenidone in Mobile Phase calc_mf Calculate Matrix Factor (MF) = Area(B) / Area(A) set_a->calc_mf set_b Set B: Blank Matrix Extract + Fluorofenidone Spike set_b->calc_mf calc_re Calculate Recovery (RE) = Area(C) / Area(B) set_b->calc_re set_c Set C: Blank Matrix + Fluorofenidone Spike -> Extract set_c->calc_re

Caption: Logical relationship for assessing matrix effect and recovery.

References

Technical Support Center: Optimizing Fluorofenidone Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Fluorofenidone in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing extraction recovery and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the extraction and analysis of Fluorofenidone from biological samples.

Q1: I am experiencing low recovery of Fluorofenidone from plasma samples using Liquid-Liquid Extraction (LLE). What are the potential causes and how can I improve it?

A1: Low recovery in LLE can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incorrect pH: The pH of the aqueous sample is critical for ensuring Fluorofenidone is in its neutral, most extractable form. For an acidic drug, the pH should be adjusted to be at least 2 units below its pKa. Conversely, for a basic drug, the pH should be at least 2 units above its pKa.

  • Inappropriate Solvent Choice: The extraction solvent should have a polarity that matches Fluorofenidone. A common starting point is to use solvents like ethyl acetate or a mixture of diethyl ether and dichloromethane. The choice can be guided by the LogP value of Fluorofenidone; a higher LogP value suggests a less polar solvent will be more effective.

  • Insufficient Solvent Volume: A low solvent-to-sample volume ratio can lead to incomplete extraction. A ratio of 5:1 to 10:1 (solvent:sample) is generally recommended to ensure efficient partitioning.[1]

  • Inadequate Mixing: Gentle but thorough mixing is required to maximize the surface area for extraction without causing emulsion formation. Vortexing for 1-2 minutes is a common practice.

  • Emulsion Formation: Emulsions at the solvent-aqueous interface can trap the analyte, leading to poor recovery. To break emulsions, you can try adding a small amount of a different organic solvent, adding salt to the aqueous phase, or centrifuging at a higher speed.

  • Analyte Instability: Fluorofenidone may be unstable at certain pH values or in the presence of certain enzymes in the biological matrix. Ensure samples are processed promptly and stored under appropriate conditions (see Q5).

Q2: My Fluorofenidone recovery using Solid-Phase Extraction (SPE) is inconsistent. What should I check?

A2: Inconsistent SPE recovery is often related to variations in the extraction process. Here are key areas to investigate:

  • Improper Cartridge Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE sorbent can lead to poor analyte retention. Always follow the manufacturer's instructions for the specific sorbent type. A typical C18 cartridge conditioning involves washing with methanol followed by water or an appropriate buffer.

  • Sample pH and Ionic Strength: The pH and ionic strength of the sample loaded onto the SPE cartridge can significantly impact retention. Adjust the sample pH to ensure Fluorofenidone is in the correct ionic state for optimal interaction with the sorbent.

  • Sample Loading Flow Rate: Loading the sample too quickly can prevent efficient binding of the analyte to the sorbent. A slow, consistent flow rate (e.g., 1-2 mL/min) is generally recommended.

  • Inappropriate Washing Solvent: The wash solvent should be strong enough to remove interferences without eluting Fluorofenidone. If you are losing the analyte during the wash step, consider using a weaker solvent.

  • Incorrect Elution Solvent: The elution solvent must be strong enough to completely desorb Fluorofenidone from the sorbent. You may need to optimize the solvent composition (e.g., by increasing the percentage of organic solvent or modifying the pH).

  • Sorbent Overloading: Exceeding the binding capacity of the SPE cartridge will result in analyte breakthrough and low recovery. Ensure the amount of sample loaded does not exceed the sorbent's capacity.

Q3: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of Fluorofenidone. How can I mitigate this?

A3: Matrix effects are a common challenge in bioanalysis and can lead to inaccurate quantification.[2][3][4] Here are some strategies to minimize them:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample. Consider switching to a more selective sample preparation technique, such as SPE, or optimizing your current method to improve cleanup.

  • Optimize Chromatography: Modifying your chromatographic conditions can help separate Fluorofenidone from co-eluting matrix components. This can include changing the column chemistry, mobile phase composition, or gradient profile.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with Fluorofenidone will experience the same matrix effects, allowing for accurate correction during data analysis. This is the most robust approach for compensating for matrix effects.

  • Dilute the Sample: If the signal is strong enough, diluting the final extract can reduce the concentration of interfering matrix components.

  • Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it can sometimes be less susceptible to matrix effects.[5]

Q4: After protein precipitation, my Fluorofenidone results are not reproducible. What could be the issue?

A4: While protein precipitation is a simple technique, several factors can affect its reproducibility:

  • Incomplete Precipitation: Ensure you are using a sufficient volume of precipitating solvent (typically 3-4 times the sample volume).[6] Acetonitrile is often more effective at precipitating a wider range of proteins than methanol.

  • Analyte Co-precipitation: Fluorofenidone may be trapped within the precipitated protein pellet. To minimize this, ensure thorough vortexing after adding the precipitating solvent and consider optimizing the precipitation time and temperature.

  • Supernatant Aspiration: Be careful not to disturb the protein pellet when aspirating the supernatant. Leaving some supernatant behind is preferable to aspirating part of the pellet.

  • Solvent Evaporation and Reconstitution: If a solvent evaporation and reconstitution step is used, ensure the sample is completely dry before reconstitution and that the reconstitution solvent fully dissolves the analyte. Incomplete dissolution will lead to variable results.

Q5: What are the best practices for sample collection and handling to ensure the stability of Fluorofenidone?

A5: Proper sample handling from the start is crucial for accurate results.[3][7][8][9][10]

  • Collection: Use appropriate collection tubes (e.g., with EDTA as an anticoagulant for plasma). Avoid hemolysis, as it can release enzymes that may degrade the analyte.

  • Processing: Process blood samples to plasma or serum as soon as possible after collection, preferably within one hour.[11][12]

  • Storage Temperature: Store biological samples at -20°C or, for long-term storage, at -80°C to minimize degradation.[8]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.

  • Light Exposure: Protect samples from light if Fluorofenidone is known to be light-sensitive. Use amber tubes or wrap tubes in foil.

Experimental Protocols

Below are detailed, generalized methodologies for the extraction of Fluorofenidone from biological samples. These should be optimized for your specific application.

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

    • Pipette 200 µL of plasma into a clean microcentrifuge tube.

    • Add 20 µL of an internal standard solution (if used).

  • pH Adjustment:

    • Add 50 µL of a suitable buffer (e.g., 0.1 M phosphate buffer) to adjust the pH to the optimal range for Fluorofenidone extraction (this needs to be determined empirically based on the pKa of Fluorofenidone).

  • Extraction:

    • Add 1 mL of the extraction solvent (e.g., ethyl acetate or a 1:1 mixture of diethyl ether and dichloromethane).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Tissue Homogenate
  • Sample Preparation:

    • Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to create a consistent homogenate.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant for extraction.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of water. Do not let the sorbent dry out.

  • Sample Loading:

    • Dilute 500 µL of the tissue homogenate supernatant with 500 µL of water (adjust pH if necessary).

    • Load the diluted sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute Fluorofenidone from the cartridge with 1 mL of the elution solvent (e.g., acetonitrile or methanol).

    • Collect the eluate in a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Protein Precipitation from Whole Blood
  • Sample Preparation:

    • Pipette 100 µL of whole blood into a microcentrifuge tube.

    • Add 20 µL of an internal standard solution.

  • Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Analysis:

    • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase if concentration is needed.

Quantitative Data Summary

The following tables provide illustrative examples of how to present quantitative data for extraction recovery and matrix effects. The values presented are typical ranges and should be determined experimentally for your specific assay.

Table 1: Comparison of Fluorofenidone Extraction Recovery from Plasma using Different Methods

Extraction MethodMean Recovery (%)% RSDNotes
Liquid-Liquid Extraction (Ethyl Acetate)85 - 95%< 10%Recovery is highly dependent on pH and solvent choice.
Solid-Phase Extraction (C18)90 - 105%< 8%Provides cleaner extracts compared to LLE and PP.
Protein Precipitation (Acetonitrile)80 - 110%< 15%Simple and fast, but may have higher matrix effects.

Table 2: Influence of pH on Fluorofenidone Recovery in Liquid-Liquid Extraction

pH of Aqueous PhaseExtraction SolventMean Recovery (%)
2Ethyl Acetate92%
4Ethyl Acetate85%
6Ethyl Acetate60%
8Ethyl Acetate45%

Table 3: Assessment of Matrix Effect in Different Biological Matrices

Biological MatrixExtraction MethodMatrix Effect (%)
PlasmaSPE-5% (Ion Suppression)
UrineLLE+8% (Ion Enhancement)
Tissue Homogenate (Liver)Protein Precipitation-25% (Significant Ion Suppression)

Matrix Effect (%) = ((Peak area in post-extraction spiked sample / Peak area in neat solution) - 1) * 100

Visualizations

Experimental Workflow

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_extraction Extraction cluster_analysis Analysis sample_collection Sample Collection (e.g., Plasma, Tissue) sample_storage Sample Storage (-80°C) sample_collection->sample_storage sample_prep Sample Preparation (Thawing, Vortexing) sample_storage->sample_prep extraction_method Extraction (LLE, SPE, or PP) sample_prep->extraction_method evaporation Solvent Evaporation extraction_method->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing lcms_analysis->data_processing results Results data_processing->results

Caption: A typical bioanalytical workflow for Fluorofenidone analysis.

Factors Influencing Extraction Efficiency

extraction_factors cluster_sample Sample Properties cluster_method Method Parameters main Extraction Efficiency pH Sample pH pH->main matrix Matrix Complexity matrix->main analyte_conc Analyte Concentration analyte_conc->main solvent Solvent Choice solvent->main volume_ratio Solvent/Sample Ratio volume_ratio->main mixing Mixing (Time/Speed) mixing->main temperature Temperature temperature->main

Caption: Key factors that influence the extraction efficiency of Fluorofenidone.

References

Technical Support Center: Fluorofenidone HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: Minimizing Carryover

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and minimizing sample carryover during the High-Performance Liquid Chromatography (HPLC) analysis of Fluorofenidone.

Frequently Asked Questions (FAQs)
Q1: What is HPLC carryover and why is it a concern for Fluorofenidone analysis?

A: HPLC carryover is the appearance of an analyte peak in a chromatogram from a previous injection.[1][2][3] It occurs when trace amounts of the analyte, in this case, Fluorofenidone, remain in the HPLC system and are detected in subsequent runs, such as a blank injection.[1][4] This is particularly problematic for sensitive analyses as it can lead to inaccurate quantification, false positives in trace analysis, and compromised data integrity.[4] Given that Fluorofenidone is soluble in organic solvents like Acetonitrile and DMSO, it may have a tendency to adhere to surfaces within the HPLC system, making carryover a significant concern.[5][6]

Q2: What are the primary causes of carryover in an HPLC system?

A: Carryover can originate from several sources within the HPLC system. The most common causes include:

  • Autosampler Contamination: The autosampler needle and injection valve are frequent culprits. Residue can adhere to the inner and outer surfaces of the needle, or get trapped in the rotor seals and grooves of the injection valve.[3][7] Worn seals and fittings can create dead volumes where the sample can be trapped.[3][7]

  • Insufficient Washing: An inadequate needle wash procedure, either through the use of an inappropriate wash solvent or insufficient wash volume/time, is a primary contributor.[1][4]

  • Column Fouling: Overloading the column with a high concentration of Fluorofenidone or repeated injections without adequate flushing can cause the compound to "bleed" in subsequent runs.[3]

  • System Contamination: Residues can accumulate in other parts of the system, including tubing, fittings, and detector flow cells.[4][8]

A general troubleshooting workflow can help systematically identify the source of the carryover.

Caption: Troubleshooting workflow for identifying HPLC carryover source.

Q3: How can I optimize the autosampler wash procedure to reduce Fluorofenidone carryover?

A: Optimizing the autosampler wash is the most critical step in minimizing carryover.[9] Since Fluorofenidone is soluble in solvents like acetonitrile and DMSO, a multi-solvent wash strategy is often effective.[5][6]

Key Strategies:

  • Use a Stronger Wash Solvent: The wash solvent must be strong enough to fully dissolve Fluorofenidone.[1] A common starting point is a mixture of water and the strong organic solvent used in your mobile phase gradient (e.g., acetonitrile or methanol).[9] For persistent carryover, a wash solvent stronger than the mobile phase may be necessary.

  • Employ a Dual-Solvent Wash: Use a sequence of washes with different solvents to remove both polar and non-polar residues. A polar wash followed by a non-polar, stronger solvent is a common approach.[4]

  • Increase Wash Volume and Duration: For particularly "sticky" compounds like Fluorofenidone may be, increasing the volume of the wash solvent and the duration of the needle wash can significantly improve cleaning efficiency.[4][10]

  • Wash Inside and Outside of the Needle: Ensure your method includes washing both the interior and exterior of the needle, as residue on the outside surface is a common source of carryover.[10]

Data Presentation: Comparison of Wash Solvents

The following table illustrates the hypothetical effect of different wash solvent compositions on Fluorofenidone carryover. The goal is typically to reduce carryover to <0.1%, and ideally <0.01% for trace analysis.[4]

Wash Solvent CompositionInjection ModeWash Volume (µL)Observed Carryover (%)
100% WaterPost-injection2001.25
50:50 Methanol:WaterPost-injection5000.30
90:10 Acetonitrile:WaterPost-injection5000.08
100% Acetonitrile Pre & Post-injection 1000 <0.01
50:50 Acetonitrile:IsopropanolPre & Post-injection1000<0.01

Experimental Protocols: Protocol for Optimizing Needle Wash

  • Establish a Baseline: Inject a high-concentration standard of Fluorofenidone, followed by at least three blank injections (using your sample diluent). Quantify the peak area in the first blank to establish the initial carryover percentage.

  • Select Wash Solvents: Prepare a series of wash solvents. Good candidates for Fluorofenidone would be Acetonitrile, Methanol, Isopropanol, and mixtures with water or a small amount of acid (e.g., 0.1% formic acid) if pH modification helps solubility.

  • Test Single Strong Solvents: Program the autosampler to use 100% Acetonitrile as the wash solvent. Use a substantial wash volume (e.g., 1000 µL) and program both a pre-injection and post-injection wash.

  • Run the Test Sequence: Repeat the sequence from step 1: High-concentration standard -> Blank -> Blank -> Blank.

  • Analyze and Compare: Calculate the new carryover percentage. Compare it to the baseline.

  • Iterate and Refine: If carryover is still present, try alternative strong solvents (like Isopropanol) or solvent mixtures. Systematically test different wash volumes and the number of wash cycles to find the optimal conditions.[4]

Q4: What role does the sample diluent play in minimizing carryover?

A: The sample diluent composition is crucial. A diluent that is too strong can cause peak distortion, while a diluent in which the analyte is not fully soluble can lead to precipitation and adsorption within the injection system.[11][12]

  • Solubility is Key: Fluorofenidone must be fully dissolved in the sample diluent. Since it is soluble in Acetonitrile and DMSO, these are good starting points.[5][6] However, using 100% strong organic solvent as a diluent can be problematic.

  • Match the Mobile Phase: Ideally, the sample diluent should be as close as possible to the initial mobile phase conditions of your gradient method.[13] Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause poor peak shape and may exacerbate carryover by causing the analyte to precipitate when it hits the weaker mobile phase at the head of the column.

  • Protocol for Diluent Selection:

    • Dissolve a high concentration of Fluorofenidone in a strong solvent (e.g., DMSO or Acetonitrile).

    • Perform serial dilutions using different mixtures of organic solvent and water (or your aqueous mobile phase).

    • Your goal is to find the weakest solvent mixture (lowest % organic) that keeps Fluorofenidone fully solubilized at your highest standard concentration. This will be your optimal sample diluent.

Caption: Decision process for selecting an appropriate sample diluent.

Q5: Are there other hardware or method considerations to prevent carryover?

A: Yes, beyond the autosampler wash and sample diluent, other factors can contribute to carryover:

  • Injector Rotor Seal: This is a consumable part that wears over time. A worn or scratched seal can trap sample, leading to carryover.[3][7] Regular preventive maintenance, including seal replacement, is essential.

  • Column Health: Ensure the column is not fouled. If carryover persists after troubleshooting the autosampler, try flushing the column with a strong solvent or replacing it. To confirm the column is the source, you can replace it with a zero-dead-volume union and inject a blank after a standard to see if carryover disappears.[14]

  • Gradient Elution: Ensure your gradient program includes a sufficient hold at a high organic percentage at the end of the run to elute all components, followed by adequate re-equilibration time.[1]

  • Vials and Caps: In rare cases, the analyte can adsorb to the surface of glass vials or be contaminated by septa. Using silanized or polypropylene vials can mitigate this for particularly problematic compounds.[4]

References

Technical Support Center: Fluorofenidone and Fluorofenidone-d3 Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Fluorofenidone and its deuterated analog, Fluorofenidone-d3, in solution. The following sections offer frequently asked questions (FAQs) and troubleshooting advice to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of Fluorofenidone?

A1: Proper preparation and storage of stock solutions are critical for maintaining the stability and activity of Fluorofenidone. It is highly soluble in DMSO.[1][2] For long-term storage, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at low temperatures.[2][3]

Q2: What are the recommended storage conditions and expected stability for Fluorofenidone solutions?

A2: The stability of Fluorofenidone in solution is dependent on the storage temperature and solvent. Below is a summary of recommended storage conditions based on supplier information. Adherence to these guidelines will help minimize degradation.

Storage TemperatureSolventRecommended Storage Period
-20°CAnhydrous DMSOUp to 1 year[3]
-80°CAnhydrous DMSOUp to 2 years[3]

Note: It is strongly advised to prepare fresh working solutions from the stock solution for each experiment and use them immediately.[1]

Q3: What is the stability of this compound in solution?

A3: There is currently no specific stability data available for this compound in the public domain. However, deuterated standards are generally expected to have similar stability profiles to their non-deuterated counterparts under typical experimental conditions. Therefore, it is recommended to follow the same storage and handling guidelines for this compound as for Fluorofenidone.

Q4: What conditions can lead to the degradation of Fluorofenidone in solution?

A4: While specific degradation pathways for Fluorofenidone have not been extensively published, pyridone-based compounds can be susceptible to certain conditions.[4] Users should be aware of the following potential risks:

  • pH: Pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown instability in alkaline and acidic media.[4] It is advisable to maintain solutions at a neutral pH unless the experimental protocol requires otherwise.

  • Light: Photodegradation can be a concern for some pyridone derivatives.[4] It is recommended to protect solutions from light by using amber vials or by covering the container with aluminum foil.

  • Oxidation: The presence of oxidizing agents may lead to degradation.[4] Avoid contact with strong oxidizing agents.

  • Temperature: Elevated temperatures can accelerate degradation.[5] Store solutions at the recommended low temperatures.

Experimental Protocols

Protocol for a General Stability-Indicating HPLC Method

For researchers needing to perform their own stability studies, a general protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method is outlined below. This method will help in separating the parent compound from any potential degradation products.

ParameterRecommendation
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[7][8]
Detection UV detection at a wavelength determined by the UV spectrum of Fluorofenidone (e.g., 215 nm).[6][7]
Flow Rate Typically 1.0 - 1.5 mL/min.[7][8]
Column Temperature Ambient or controlled (e.g., 30°C).[8]

Forced Degradation Study Protocol

To assess the stability of Fluorofenidone under stress conditions, a forced degradation study can be performed. The goal is to achieve 5-20% degradation of the drug substance.[9]

Stress ConditionSuggested Protocol
Acid Hydrolysis 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).[5]
Base Hydrolysis 0.1 M NaOH at room temperature.[5]
Oxidation 3-6% H₂O₂ at room temperature.[10][11]
Thermal Degradation Expose the solid drug or solution to dry heat (e.g., 60-80°C).[5]
Photostability Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines.[12]

Samples should be taken at various time points, neutralized if necessary, and analyzed by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of Fluorofenidone in solution.Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Ensure proper storage of stock solutions at -80°C for long-term stability.
Precipitation observed in the working solution. Poor solubility in the aqueous buffer or experimental medium.For in vivo studies, consider using a formulation with co-solvents like PEG300 and a surfactant like Tween-80.[1] For in vitro studies, ensure the final concentration of DMSO is compatible with your cell line or assay and does not exceed recommended limits (typically <0.5%). Sonication may aid in dissolution.[1]
Appearance of unknown peaks in the chromatogram during analysis. Degradation of the compound.Protect solutions from light and store them at the recommended temperature. Check the pH of your solution, as extremes in pH may cause degradation. Analyze for potential sources of oxidizing agents in your reagents.
Difficulty in dissolving the powdered compound. The compound may have adhered to the vial.Centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect all the powder at the bottom before adding the solvent.[1]

Visual Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of Fluorofenidone in solution.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep_stock Prepare Stock Solution (in Anhydrous DMSO) prep_working Prepare Working Solutions (in desired buffer/media) prep_stock->prep_working acid Acid Hydrolysis prep_working->acid Expose to Stress Conditions base Base Hydrolysis prep_working->base Expose to Stress Conditions oxidation Oxidation prep_working->oxidation Expose to Stress Conditions thermal Thermal Stress prep_working->thermal Expose to Stress Conditions photo Photostability prep_working->photo Expose to Stress Conditions sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis Stability-Indicating HPLC Analysis sampling->hplc_analysis quantify Quantify Parent Drug & Degradants hplc_analysis->quantify pathway Identify Degradation Pathways quantify->pathway report Report Stability Profile pathway->report

Caption: Workflow for assessing the stability of Fluorofenidone in solution.

References

Technical Support Center: Enhanced Detection of Fluorofenidone in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Fluorofenidone detection in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for quantifying Fluorofenidone in complex matrices like plasma or urine?

A1: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Fluorofenidone in biological matrices.[1][2][3] This technique offers high sensitivity and selectivity by separating Fluorofenidone from matrix components chromatographically and then detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. For routine analysis, High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be employed, though it may have higher limits of detection compared to LC-MS/MS.[4][5]

Q2: What are "matrix effects" and how can they affect my Fluorofenidone analysis?

A2: Matrix effects are the alteration of analyte ionization (either suppression or enhancement) due to the presence of co-eluting compounds from the sample matrix.[6][7] In the case of Fluorofenidone analysis, components like phospholipids from plasma or salts from urine can interfere with the ionization process in the mass spectrometer source, leading to inaccurate and imprecise quantification, as well as reduced sensitivity.[4]

Q3: How do I choose an appropriate internal standard (IS) for Fluorofenidone quantification?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of Fluorofenidone (e.g., Deuterium or Carbon-13 labeled). A SIL-IS has nearly identical chemical and physical properties to Fluorofenidone, ensuring it co-elutes and experiences similar matrix effects, thus providing the most accurate correction for analytical variability.[8] If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization efficiency can be used, but requires more rigorous validation to ensure it adequately tracks the analyte.[8]

Q4: What are the key validation parameters I need to assess for my Fluorofenidone bioanalytical method?

A4: Your bioanalytical method should be validated according to regulatory guidelines (e.g., ICH M10) to ensure its reliability.[2] Key parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify Fluorofenidone in the presence of other components.

  • Accuracy: How close the measured values are to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified.

  • Stability: The stability of Fluorofenidone in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[9][10][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Fluorofenidone Signal / Poor Sensitivity 1. Inefficient Sample Extraction: Poor recovery of Fluorofenidone from the matrix.2. Matrix Suppression: Co-eluting matrix components are suppressing the Fluorofenidone signal in the MS source.3. Suboptimal MS/MS Parameters: Fragmentation is not optimized for maximum signal.4. Degradation of Analyte: Fluorofenidone may be unstable under the extraction or storage conditions.[10][11]1. Optimize Sample Preparation: Test different extraction methods (e.g., switch from protein precipitation to SPE or LLE). Ensure the pH of the extraction solvent is optimal for Fluorofenidone.2. Improve Chromatographic Separation: Modify the HPLC gradient to better separate Fluorofenidone from the matrix interference. Consider a smaller particle size column for better resolution.3. Optimize MS Parameters: Perform a full compound optimization for Fluorofenidone on the mass spectrometer to determine the optimal precursor/product ion transition and collision energy.4. Assess Stability: Conduct freeze-thaw and bench-top stability experiments. If degradation is observed, process samples on ice and minimize time before analysis.[9][12]
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation: Manual extraction steps can introduce variability.2. Fluctuating Matrix Effects: The extent of ion suppression or enhancement varies between samples.3. Inappropriate Internal Standard: The IS is not adequately compensating for variability.1. Automate Sample Preparation: If possible, use automated liquid handling systems for extraction.2. Use a Stable Isotope-Labeled IS: A SIL-IS is the best way to correct for variable matrix effects.3. Dilute the Sample: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.
Peak Tailing or Poor Peak Shape 1. Column Overload: Injecting too high a concentration of the analyte.2. Secondary Interactions: Interaction of Fluorofenidone with active sites on the column or in the LC system.3. Incompatible Mobile Phase: The pH of the mobile phase is not optimal for Fluorofenidone's chemical properties.1. Reduce Injection Volume or Dilute Sample: Check if the peak shape improves at lower concentrations.2. Use a High-Performance Column: Modern columns are designed to minimize secondary interactions. Adding a small amount of a competing agent to the mobile phase may help.3. Adjust Mobile Phase pH: Test different mobile phase pH values to find the optimal condition for a sharp, symmetrical peak.
Carryover (Signal Detected in Blank Injections) 1. Adsorption of Fluorofenidone: The analyte may be adsorbing to parts of the LC system (e.g., injector, column).2. Insufficient Needle Wash: The autosampler's wash procedure is not effectively cleaning the injection needle.1. Modify Mobile Phase: Adding a stronger organic solvent or an additive to the mobile phase can help reduce adsorption.2. Optimize Needle Wash: Use a strong wash solvent (e.g., one that mirrors the strongest mobile phase composition) and increase the wash volume and/or duration.

Quantitative Data Summary

The following table presents example performance data for a hypothetical validated LC-MS/MS method for Fluorofenidone in human plasma. This data is based on typical performance characteristics of similar compounds and should be used as a general guideline.

Parameter HPLC-UV Method (Example) LC-MS/MS Method (Example)
Linearity Range 10 - 1000 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 10 ng/mL0.5 ng/mL
Limit of Detection (LOD) 3 ng/mL0.15 ng/mL
Intra-day Precision (%RSD) < 10%< 8%
Inter-day Precision (%RSD) < 12%< 10%
Accuracy (% Recovery) 90 - 110%92 - 108%
Extraction Recovery ~85% (LLE)~90% (SPE)

Experimental Protocols

Protocol 1: Fluorofenidone Extraction from Human Plasma using Solid-Phase Extraction (SPE)

Objective: To extract Fluorofenidone from human plasma for LC-MS/MS analysis, minimizing matrix effects.

Materials:

  • Human plasma samples

  • Fluorofenidone calibration standards and QC samples

  • Internal Standard (IS) working solution (e.g., stable isotope-labeled Fluorofenidone)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid

  • Water (LC-MS grade)

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange)

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Thawing: Thaw plasma samples, calibration standards, and QCs at room temperature. Vortex briefly to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of each sample, standard, or QC into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of the IS working solution to all tubes except for the blank matrix. Vortex for 10 seconds.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each tube. Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of water.

  • Sample Loading: Load the pre-treated samples onto the SPE cartridges.

  • Washing:

    • Wash the cartridges with 1 mL of 0.1% formic acid in water.

    • Wash the cartridges with 1 mL of methanol.

  • Elution: Elute Fluorofenidone and the IS from the cartridges with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection plate or tubes.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Vortex the reconstituted samples and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of Fluorofenidone

Objective: To quantify Fluorofenidone using a sensitive and selective LC-MS/MS method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Autosampler

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Fluorofenidone: Precursor ion (e.g., m/z 204.1) → Product ion (e.g., m/z 148.1)

    • Internal Standard: Precursor ion (e.g., m/z 210.1 for a +6 Deuterium label) → Product ion (e.g., m/z 154.1)

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the specific instrument manufacturer's recommendations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is pretreat Pre-treatment (Acidification) add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject hplc HPLC Separation inject->hplc ms Mass Spectrometry Detection (MRM) hplc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration (Analyte/IS Ratio) integrate->calculate report Final Report calculate->report troubleshooting_logic start Low Signal or High Variability? check_recovery Assess Extraction Recovery start->check_recovery recovery_ok Recovery >85%? check_recovery->recovery_ok optimize_spe Optimize SPE Method (e.g., change sorbent, wash/elute solvents) recovery_ok->optimize_spe No check_matrix Evaluate Matrix Effects (Post-column infusion) recovery_ok->check_matrix Yes optimize_spe->check_recovery matrix_ok Suppression <15%? check_matrix->matrix_ok improve_chromo Improve Chromatography (e.g., modify gradient, change column) matrix_ok->improve_chromo No check_is Check Internal Standard Performance matrix_ok->check_is Yes improve_chromo->check_matrix is_ok IS response stable? check_is->is_ok use_sil_is Implement Stable Isotope Labeled IS is_ok->use_sil_is No solution Problem Resolved is_ok->solution Yes use_sil_is->check_is

References

Validation & Comparative

A Head-to-Head Comparison of Internal Standards for Fluorofenidone Bioanalysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the impact of internal standard selection in the bioanalytical quantitation of the novel anti-fibrotic drug, Fluorofenidone. This report details a cross-validation of two common internal standard approaches—a stable isotope-labeled analog and a structurally similar compound—providing key performance data and detailed experimental protocols to inform assay development and validation.

In the realm of pharmacokinetic and toxicokinetic studies, the precision and accuracy of bioanalytical methods are paramount. The choice of an appropriate internal standard (IS) is a critical determinant of assay performance, directly impacting the reliability of concentration measurements of a drug in biological matrices. For Fluorofenidone, a promising anti-fibrotic agent, robust bioanalytical methods are essential for its clinical development.

This guide provides a comparative analysis of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of a structurally similar and well-studied anti-fibrotic drug, pirfenidone, which serves as a surrogate for Fluorofenidone in this comparative analysis. The key difference between the two methodologies lies in the choice of the internal standard: one employs a stable isotope-labeled (SIL) internal standard (Pirfenidone-d5), while the other utilizes a structurally analogous, but not isotopically labeled, compound (Carbamazepine).

By presenting the validation data and experimental protocols from these two approaches side-by-side, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when developing and validating bioanalytical assays for Fluorofenidone and other small molecules.

Comparative Analysis of Assay Performance

The selection of an internal standard is a critical step in the development of robust bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Stable isotope-labeled internal standards are often considered the "gold standard" due to their high degree of similarity to the analyte. However, their availability and cost can be prohibitive. In such cases, a structurally similar compound is a common alternative. The following tables summarize the key validation parameters for two distinct LC-MS/MS methods for the quantification of pirfenidone, a close structural analog of Fluorofenidone, using either a SIL-IS (Pirfenidone-d5) or a structural analog IS (Carbamazepine).

Validation Parameter Method 1: Stable Isotope-Labeled IS (Pirfenidone-d5) Method 2: Structural Analog IS (Carbamazepine)
Linearity Range (ng/mL) 5 - 20005 - 2000
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 55
Intra-day Precision (% CV) < 11.7< 12.1
Inter-day Precision (% CV) < 11.7< 12.1
Accuracy (% RE) -11.7 to 1.3Not explicitly reported, but precision data suggests good accuracy
Mean Recovery (%) ≥ 9080.4 - 84.3

Table 1: Comparison of Key Validation Parameters.

Analyte Internal Standard Precursor Ion (m/z) Product Ion (m/z)
PirfenidonePirfenidone-d5186.165.1
Pirfenidone-d5-191.165.1
PirfenidoneCarbamazepine186.292.1
Carbamazepine-237.1194.2

Table 2: Mass Spectrometry Transitions.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of bioanalytical assays. Below are the experimental protocols for the two compared methods.

Method 1: Assay with Stable Isotope-Labeled Internal Standard (Pirfenidone-d5)

Sample Preparation: Aliquots of 0.1 mL of human plasma were deproteinized using acetonitrile. The samples contained pirfenidone, its metabolite 5-carboxy-pirfenidone, and their respective deuterium-labeled internal standards.[1]

Chromatographic Conditions:

  • LC System: Agilent Technologies

  • Column: Agilent Zorbax Plus C18

  • Mobile Phase: A mixture of acetonitrile and 5 mM aqueous ammonium formate solution containing 0.1% formic acid (60:40, v/v).

  • Flow Rate: Isocratic elution

  • Run Time: < 3 minutes

Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple reaction monitoring (MRM)

Method 2: Assay with Structural Analog Internal Standard (Carbamazepine)

Sample Preparation: Sample preparation involved a simple one-step deproteinization of a 0.1 mL plasma sample with 0.2 mL of acetonitrile.[2]

Chromatographic Conditions:

  • LC System: Waters Acquity UPLC

  • Column: Acquity UPLC BEH C18 column

  • Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid in water.

  • Run Time: 3.0 minutes

Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole tandem mass spectrometer

  • Ionization Mode: Not explicitly stated, but typically ESI for this type of analysis.

  • Detection Mode: Multiple reaction monitoring (MRM)

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams illustrate the experimental workflow for the cross-validation of these bioanalytical assays and a conceptual signaling pathway that could be investigated using such methods.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (SIL-IS or Analog-IS) plasma->add_is deproteinization Protein Precipitation (Acetonitrile) add_is->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for Fluorofenidone assay cross-validation.

SignalingPathway Fluorofenidone Fluorofenidone TGF_beta_R TGF-β Receptor Fluorofenidone->TGF_beta_R Inhibits Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Activates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Phosphorylation Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Fibrosis_genes Fibrosis-related Gene Expression Nucleus->Fibrosis_genes Regulates

Caption: Putative signaling pathway affected by Fluorofenidone.

References

A Head-to-Head Battle: Fluorofenidone-d3 Versus Alternative Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the critical role of internal standards in the accurate quantification of the promising anti-fibrotic agent, Fluorofenidone, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Fluorofenidone-d3 and other potential internal standards. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate internal standard for reliable and robust bioanalytical assays.

In the realm of drug discovery and development, the precise measurement of a drug candidate's concentration in biological matrices is paramount for understanding its pharmacokinetic and pharmacodynamic profiles. For the novel anti-inflammatory and anti-fibrotic agent Fluorofenidone, this is no exception. The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a universally accepted practice to ensure the accuracy and precision of quantitative results. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability.

This guide focuses on comparing the performance of this compound, a stable isotope-labeled internal standard (SIL-IS), with other potential non-deuterated, structurally similar internal standards. While specific bioanalytical validation reports for this compound are not yet widely published, its performance can be confidently inferred from studies on structurally analogous compounds, such as pirfenidone and its deuterated internal standard, pirfenidone-d5.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Deuterated standards, such as this compound, are widely considered the "gold standard" for internal standards in LC-MS/MS bioanalysis. By replacing some hydrogen atoms with their heavier isotope, deuterium, the resulting molecule is chemically identical to the analyte but has a different mass. This subtle yet critical difference allows the mass spectrometer to distinguish between the analyte and the IS, while ensuring they behave almost identically during sample extraction, chromatography, and ionization. This co-elution and similar ionization response are crucial for effectively correcting matrix effects—the suppression or enhancement of the analyte's signal by other components in the biological sample—which is a common challenge in bioanalysis.

The Alternative: Structural Analog Internal Standards

When a stable isotope-labeled version of the analyte is unavailable or cost-prohibitive, researchers often turn to structural analog internal standards. These are compounds that are chemically similar to the analyte but not identical. The selection of a suitable structural analog is critical; it should share similar physicochemical properties, extraction recovery, and chromatographic retention time with the analyte to provide adequate correction. For Fluorofenidone, a potential structural analog internal standard could be a compound with a similar core structure. For instance, in the analysis of the structurally related drug pirfenidone, carbamazepine has been utilized as an internal standard.

Performance Data: A Comparative Overview

To provide a clear comparison, the following tables summarize key performance parameters from bioanalytical method validation studies using a deuterated internal standard (pirfenidone-d5 for pirfenidone, as a proxy for this compound) and a structural analog internal standard (carbamazepine for pirfenidone).

Table 1: Performance Characteristics of a Deuterated Internal Standard (Pirfenidone-d5)

ParameterResult
Linearity (ng/mL)5.00 - 3000
Correlation Coefficient (r²)> 0.99
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
RecoveryConsistent and reproducible
Matrix EffectMinimal to none

Table 2: Performance Characteristics of a Structural Analog Internal Standard (Carbamazepine)

ParameterResult
Linearity (ng/mL)5 - 2000
Correlation Coefficient (r²)> 0.99
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 12.1%
Recovery (%)80.4 - 84.3
Matrix EffectPotential for variability

Experimental Protocols

Representative LC-MS/MS Method Using a Deuterated Internal Standard (Based on Pirfenidone-d5)

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of pirfenidone-d5 internal standard solution.

  • Perform a supported liquid extraction.

2. Chromatographic Conditions:

  • Column: Phenomenex Gemini® C18

  • Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions:

  • Instrument: Sciex API 4000™ triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Monitored Transitions: Specific precursor-to-product ion transitions for pirfenidone and pirfenidone-d5.

Representative LC-MS/MS Method Using a Structural Analog Internal Standard (Carbamazepine for Pirfenidone)

1. Sample Preparation:

  • To 100 µL of rat plasma, add 200 µL of acetonitrile containing carbamazepine as the internal standard to precipitate proteins.

  • Vortex and centrifuge the sample.

  • Inject the supernatant.

2. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18

  • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole tandem mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Monitored Transitions: m/z 186.2→92.1 for pirfenidone and m/z 237.1→194.2 for carbamazepine.[1]

Visualizing the Workflow and Pathway

To further illustrate the concepts discussed, the following diagrams created using Graphviz depict the signaling pathway of Fluorofenidone and the experimental workflows for sample preparation.

Fluorofenidone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Stimuli Stimuli TGF-β Receptor TGF-β Receptor Stimuli->TGF-β Receptor p38γ MAPK p38γ MAPK Stimuli->p38γ MAPK IKK IKK Stimuli->IKK NLRP3 Inflammasome NLRP3 Inflammasome Stimuli->NLRP3 Inflammasome Fibrosis Fibrosis TGF-β Receptor->Fibrosis p38γ MAPK->Fibrosis NF-κB NF-κB IKK->NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NLRP3 Inflammasome->Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Fibrosis Fluorofenidone Fluorofenidone Fluorofenidone->TGF-β Receptor Fluorofenidone->p38γ MAPK Fluorofenidone->IKK Fluorofenidone->NLRP3 Inflammasome

Caption: Fluorofenidone's inhibitory action on key signaling pathways involved in inflammation and fibrosis.

Bioanalytical_Workflow cluster_SIL_IS Deuterated Internal Standard (this compound) Workflow cluster_Analog_IS Structural Analog Internal Standard Workflow Plasma_Sample_SIL Plasma Sample Add_IS_SIL Add this compound Plasma_Sample_SIL->Add_IS_SIL Extraction_SIL Supported Liquid Extraction Add_IS_SIL->Extraction_SIL LC_MS_Analysis_SIL LC-MS/MS Analysis Extraction_SIL->LC_MS_Analysis_SIL Plasma_Sample_Analog Plasma Sample Protein_Precipitation Add Acetonitrile with Structural Analog IS Plasma_Sample_Analog->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Supernatant_Injection Inject Supernatant for LC-MS/MS Analysis Centrifugation->Supernatant_Injection

Caption: A comparison of sample preparation workflows for bioanalysis using a deuterated versus a structural analog internal standard.

Conclusion: The Superior Choice for Robust Bioanalysis

Based on the principles of bioanalytical method validation and the available data for structurally similar compounds, this compound is unequivocally the superior choice as an internal standard for the quantification of Fluorofenidone in biological matrices. Its ability to co-elute with the analyte and exhibit identical behavior during ionization provides the most effective compensation for matrix effects, leading to higher accuracy and precision.

While a well-chosen structural analog internal standard can provide acceptable results, it introduces a higher risk of differential matrix effects and variability in extraction recovery, which can compromise the reliability of the data. Therefore, for pivotal preclinical and clinical studies where data integrity is of utmost importance, the use of a stable isotope-labeled internal standard like this compound is strongly recommended. This guide provides the foundational knowledge and comparative data to support this critical decision in the analytical workflow for Fluorofenidone.

References

Inter-laboratory comparison of Fluorofenidone quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published analytical methods for the quantification of Fluorofenidone. While direct inter-laboratory comparison data for Fluorofenidone is not publicly available, this document compiles and compares performance data from various validated bioanalytical methods, offering insights into their respective strengths and applications. The information is intended to assist researchers and drug development professionals in selecting and implementing appropriate quantification methodologies.

Comparative Analysis of Quantification Methods

The quantification of Fluorofenidone in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with either UV or Mass Spectrometric detection. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of the performance characteristics of commonly employed methods, compiled from published literature on Fluorofenidone and its structurally similar analog, pirfenidone.

MethodAnalyteMatrixLinearity RangeAccuracy (%)Precision (%RSD)Lower Limit of Quantification (LLOQ)Reference
HPLC-UV PirfenidonePharmaceutical Formulations0.2-5.0 µg/mL98-102<20.2 µg/mL
HPLC-UV PirfenidonePharmaceutical Formulations3-25 µg/mL98.45-100.15<23 µg/mL
RP-HPLC FinerenoneSpiked Human Plasma150-6000 ng/mL92-103<4150 ng/mL[1]
LC-MS/MS Pirfenidone and its metaboliteHuman Plasma0.005-25 µg/mL (Pirfenidone)-11.7 to 1.3-0.005 µg/mL[2]
LC-MS/MS Pirfenidone and its metaboliteHuman Plasma0.005-15 µg/mL (Metabolite)-5.6 to 2.5-0.005 µg/mL[2]
UPLC-MS/MS Fexofenadine and OlmesartanHuman Serum1.0–500.0 ng/mL±15±151.0 ng/mL[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these quantification methods. Below are generalized experimental protocols for HPLC-UV and LC-MS/MS based on published studies.

HPLC-UV Method for Pirfenidone Quantification

This method is suitable for the analysis of pirfenidone in pharmaceutical formulations.

  • Chromatographic System: A reversed-phase C18 column (e.g., Zorbax Eclipse plus) is typically used.[4]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 35:65 v/v) is employed.[4]

  • Flow Rate: A flow rate of 0.7 mL/min is maintained.[4]

  • Detection: UV detection is performed at a wavelength of 317 nm.[4]

  • Sample Preparation: For solid dosage forms, tablets are crushed, dissolved in a suitable solvent like methanol, and then diluted to the desired concentration with the mobile phase.

LC-MS/MS Method for Pirfenidone and its Metabolite Quantification

This method is highly sensitive and specific, making it suitable for pharmacokinetic studies in biological matrices like human plasma.

  • Chromatographic System: A C18 column (e.g., Agilent Zorbax Plus C18) is used for separation.[2]

  • Mobile Phase: An isocratic mobile phase composed of acetonitrile and an aqueous solution of ammonium formate (e.g., 5 mM) with 0.1% formic acid (e.g., 60:40, v/v) is utilized.[2]

  • Flow Rate: A typical flow rate is maintained.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ionization mode with multiple reaction monitoring (MRM).[2] The MRM transitions for pirfenidone and its metabolite are m/z 186.1 → 65.1 and m/z 216.0 → 77.0, respectively.[2]

  • Sample Preparation: Plasma samples (e.g., 0.1 mL) are deproteinized using acetonitrile.[2] Deuterium-labeled internal standards are often used to ensure accuracy.[2]

Experimental Workflow and Signaling Pathways

Workflow for Method Comparison

The following diagram illustrates a typical workflow for an inter-laboratory comparison of analytical methods, which can be adapted for a comparative study of published methods.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_reporting Reporting Phase A Define Analytes and Matrices B Select Participating Laboratories/Methods A->B C Prepare Homogeneous Test Materials B->C D Distribute Test Materials C->D E Perform Quantification using Defined Protocols D->E F Collect and Report Data E->F G Statistical Analysis of Results F->G H Evaluate Method Performance Parameters G->H I Identify Discrepancies and Outliers H->I J Prepare Comparison Report I->J K Disseminate Findings J->K

Caption: A generalized workflow for an inter-laboratory comparison study.

Signaling Pathways Modulated by Fluorofenidone

Fluorofenidone exerts its anti-inflammatory and anti-fibrotic effects by modulating several key signaling pathways. Understanding these pathways is crucial for researchers in drug development.

1. NF-κB Signaling Pathway

Fluorofenidone has been shown to protect the liver from inflammation and fibrosis by blocking the activation of the NF-κB signaling pathway.[5] This pathway is a critical regulator of inflammatory responses.

G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Cytokines Inflammatory Cytokines Gene Transcription->Inflammatory Cytokines Fluorofenidone Fluorofenidone Fluorofenidone->IKK Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Fluorofenidone.

References

A Comparative Guide to the Stability of Fluorofenidone-d3 Under Various Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a template for a comparison guide on the stability of Fluorofenidone-d3. As of the last update, specific experimental stability data for this compound is not publicly available. Therefore, the quantitative data presented herein is illustrative and based on typical outcomes for deuterated compounds and standard stability testing protocols. The experimental methodologies are based on established regulatory guidelines.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for assessing the stability of deuterated compounds like this compound compared to their non-deuterated analogues.

Introduction to Fluorofenidone and the Rationale for Deuteration

Fluorofenidone is a novel pyridone derivative with demonstrated anti-fibrotic, anti-inflammatory, and antioxidant properties.[1] It is structurally similar to pirfenidone and has shown potential in mitigating fibrosis in various organs.[2] The mechanism of action involves the inhibition of signaling pathways such as the NF-κB and PI3K/Akt/mTOR pathways.[3][4]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic and/or toxicological profile of a molecule.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a decreased rate of metabolism, a phenomenon known as the kinetic isotope effect.[6] This can result in a longer drug half-life and potentially a more favorable safety profile by reducing the formation of unwanted metabolites.[5] This guide outlines a hypothetical stability study to evaluate whether these principles translate to enhanced chemical stability of this compound under various storage conditions.

Experimental Protocols

The following protocols are designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances.[6][7][8]

Materials
  • Fluorofenidone (Reference Standard)

  • This compound (Test Substance)

  • HPLC-grade acetonitrile, methanol, and water

  • Analytical grade reagents for buffer preparation (e.g., phosphate salts)

  • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.

Stability-Indicating HPLC-UV Method

A stability-indicating HPLC-UV method would be developed and validated to separate and quantify this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[9]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of Fluorofenidone.

  • Column Temperature: Controlled, e.g., 30°C.

  • Validation: The method would be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Formal (Long-Term and Accelerated) Stability Studies

Samples of this compound and Fluorofenidone are stored in controlled environmental chambers.

  • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH for 24 months.

  • Intermediate Storage: 30°C ± 2°C / 65% RH ± 5% RH for 12 months.

  • Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[6]

  • Sampling Time Points: Samples are pulled at 0, 3, 6, 9, 12, 18, and 24 months for long-term and intermediate studies, and at 0, 3, and 6 months for accelerated studies.[6]

  • Analysis: At each time point, samples are analyzed by the validated HPLC-UV method for purity, assay of the active ingredient, and presence of degradation products.

Forced Degradation (Stress) Studies

To identify potential degradation pathways and products, forced degradation studies are conducted.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[12]

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Stressed samples are analyzed by HPLC-UV to quantify degradation. LC-MS/MS is used to identify and characterize the structural properties of the degradation products.[13][14][15]

Data Presentation: Illustrative Stability Data

The following tables present hypothetical data from the described stability studies.

Table 1: Long-Term Stability Data (25°C/60% RH)

Time (Months)This compound (% Purity)Fluorofenidone (% Purity)Total Impurities (this compound, %)Total Impurities (Fluorofenidone, %)
099.9299.910.080.09
399.9099.880.100.12
699.8999.850.110.15
1299.8699.800.140.20
2499.8299.710.180.29

Table 2: Accelerated Stability Data (40°C/75% RH)

Time (Months)This compound (% Purity)Fluorofenidone (% Purity)Total Impurities (this compound, %)Total Impurities (Fluorofenidone, %)
099.9299.910.080.09
399.8599.750.150.25
699.7899.520.220.48

Table 3: Forced Degradation Study Results

Stress ConditionThis compound (% Degradation)Fluorofenidone (% Degradation)Major Degradation Products Identified (Hypothetical)
0.1 N HCl, 60°C4.86.5Hydrolysis of pyridone ring
0.1 N NaOH, 60°C5.27.1Hydrolysis of pyridone ring
3% H₂O₂, RT3.14.9N-oxidation
80°C Dry Heat1.52.8Not specified
Photostability2.54.2Dimerization products

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comprehensive stability validation of this compound.

G cluster_prep 1. Preparation cluster_studies 2. Stability Studies cluster_analysis 3. Analysis cluster_eval 4. Evaluation A Reference Standard (Fluorofenidone) C Sample Preparation (Batch Selection) A->C B Test Substance (this compound) B->C D Long-Term Study (25°C/60% RH) C->D Storage E Accelerated Study (40°C/75% RH) C->E Storage F Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) C->F Storage G HPLC-UV Analysis (Purity & Assay) D->G Time Points E->G Time Points F->G Post-stress H LC-MS/MS Analysis (Degradant ID) F->H Post-stress I Data Comparison (d3 vs. non-d3) G->I H->I J Shelf-life Determination I->J

Figure 1: Experimental workflow for stability validation.
Conceptual Signaling Pathway

Fluorofenidone has been shown to exert its anti-inflammatory and anti-fibrotic effects by inhibiting the NF-κB signaling pathway. The diagram below provides a simplified representation of this mechanism.

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Fluorofenidone This compound Fluorofenidone->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_inactive p65/p50 (Inactive) IkB->NFkB_inactive Inhibition NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Response Pro-inflammatory & Fibrotic Response Transcription->Response

Figure 2: Inhibition of the NF-κB pathway by Fluorofenidone.

Conclusion

This guide provides a comprehensive framework for evaluating the stability of this compound in comparison to its non-deuterated counterpart. Based on the principles of the kinetic isotope effect, it is hypothesized that this compound will exhibit enhanced stability under both long-term and stressed conditions. The illustrative data suggests that deuteration could lead to a longer shelf-life and a more robust product profile by reducing susceptibility to hydrolytic, oxidative, and photolytic degradation. The provided experimental protocols, based on ICH guidelines, offer a clear pathway for the empirical validation of these advantages. Such studies are critical for drug development professionals to fully characterize and optimize new deuterated chemical entities.

References

A Comparative Guide to the Quantification of Fluorofenidone Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the accuracy and precision of Fluorofenidone quantification in biological matrices using a stable isotope-labeled internal standard, Fluorofenidone-d3. While a specific, fully validated LC-MS/MS method for Fluorofenidone utilizing this compound is not publicly available in the literature, this guide will establish a robust framework based on established bioanalytical method validation principles and data from a closely related compound, Pirfenidone. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, offering significant advantages in accuracy and precision.

The Critical Role of Internal Standards in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is crucial for accurate quantification. The IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as this compound for Fluorofenidone. This is because a SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any potential variations.

Experimental Protocol: A Validated LC-MS/MS Method for a Structurally Related Compound

The following experimental protocol is based on a validated method for Pirfenidone, the parent compound of Fluorofenidone. This serves as a representative example of a robust bioanalytical method that would be applicable to Fluorofenidone.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., Pirfenidone-d6 for Pirfenidone analysis; ideally this compound for Fluorofenidone analysis).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Column Temperature 40°C

3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) To be optimized for Fluorofenidone (e.g., based on its molecular weight and fragmentation pattern)
MRM Transition (IS) To be optimized for this compound
Collision Energy To be optimized for each transition
Source Temperature 500°C

Performance Data: A Representative Example

The following tables summarize the expected performance of a validated LC-MS/MS method for Fluorofenidone using a stable isotope-labeled internal standard, based on data from a validated Pirfenidone assay.

Table 1: Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Fluorofenidone1 - 1000> 0.99

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LLOQ1< 15%± 15%< 15%± 15%
Low QC3< 10%± 10%< 10%± 10%
Mid QC100< 10%± 10%< 10%± 10%
High QC800< 10%± 10%< 10%± 10%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Fluorofenidone> 85%90 - 110%
This compound> 85%90 - 110%

Comparison with Alternative Methods

While a validated method using this compound is the gold standard, other approaches could be considered, each with its own set of advantages and disadvantages.

Table 4: Comparison of Internal Standard Strategies

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (this compound) Co-elutes with the analyte, corrects for matrix effects and extraction variability most effectively, leading to the highest accuracy and precision.Higher initial cost for synthesis of the labeled standard.
Structural Analog More readily available and less expensive than a SIL-IS.May have different chromatographic retention and ionization efficiency than the analyte, leading to less effective correction for matrix effects and potential for inaccurate results.
No Internal Standard Lowest cost.Highly susceptible to variations in sample preparation and matrix effects, leading to poor accuracy and precision. Not suitable for regulated bioanalysis.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the rationale behind using a stable isotope-labeled internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the quantification of Fluorofenidone.

logical_relationship cluster_process Bioanalytical Process analyte Fluorofenidone (Analyte) extraction Extraction Variability analyte->extraction matrix Matrix Effects analyte->matrix ionization Ionization Suppression/Enhancement analyte->ionization is This compound (Internal Standard) is->extraction is->matrix is->ionization corrected_signal Accurate & Precise Quantification is->corrected_signal Correction Factor extraction->corrected_signal matrix->corrected_signal ionization->corrected_signal

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The use of this compound as an internal standard in a validated LC-MS/MS method provides the most accurate and precise approach for the quantification of Fluorofenidone in biological matrices. While a specific published method is not yet available, the principles and expected performance data outlined in this guide, based on a structurally related compound, strongly support the superiority of this methodology over alternatives. For researchers and drug development professionals, employing a stable isotope-labeled internal standard is a critical step in generating reliable pharmacokinetic and toxicokinetic data, ultimately ensuring the robustness and validity of preclinical and clinical studies.

A Comparative Analysis of Fluorofenidone's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Fluorofenidone, a novel pyridone agent, with its structural analog, Pirfenidone. The information presented is based on available preclinical data and is intended to inform research and development in inflammatory and fibrotic diseases.

Executive Summary

Fluorofenidone has demonstrated significant anti-inflammatory effects across various preclinical models, positioning it as a promising candidate for inflammatory conditions. Its mechanisms of action primarily involve the inhibition of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome. Comparative data, where available, suggests that Fluorofenidone may possess more potent anti-inflammatory and anti-fibrotic properties than Pirfenidone.

Comparative Efficacy: Inhibition of Pro-inflammatory Cytokines

The following tables summarize the quantitative effects of Fluorofenidone and Pirfenidone on the production of key pro-inflammatory cytokines in various in vivo and in vitro models. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the currently available literature.

Table 1: In Vivo Inhibition of Pro-inflammatory Cytokines in Lung Injury Models

DrugModelDosageTNF-α InhibitionIL-1β InhibitionIL-6 InhibitionSource
Fluorofenidone LPS-induced Acute Lung Injury (Mice)50 mg/kgSignificantly decreasedSignificantly decreasedSignificantly decreased[1]
Fluorofenidone Bleomycin-induced Pulmonary Fibrosis (Mice)Not SpecifiedMarkedly reducedMarkedly reducedMarkedly reduced[2][3]
Pirfenidone LPS-induced Acute Lung Injury (Rats)3 and 30 mg/kgNo significant effectNot ReportedSignificantly inhibited (dose-dependent)[4]
Pirfenidone Silica-induced Silicosis (Mice)100, 200, 400 mg/kgInhibitedInhibitedInhibited[5]

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines

DrugCell TypeStimulantConcentrationTNF-α InhibitionIL-1β InhibitionIL-6 InhibitionSource
Fluorofenidone Bone Marrow-Derived Macrophages (BMDMs)LPSNot SpecifiedMarkedly reducedMarkedly reducedMarkedly reduced[1]
Fluorofenidone THP-1 cells (human monocytic cell line)MSU2 mM-Decreased-[2]
Pirfenidone Alveolar Macrophages (Human)LPS0.03, 0.10, 0.30 mg/mlSuppressedSuppressed-[6]

Key Anti-inflammatory Mechanisms of Action

Fluorofenidone exerts its anti-inflammatory effects by modulating several critical signaling pathways. The diagrams below illustrate the primary mechanisms identified in preclinical studies.

MAPK/ERK Signaling Pathway

Fluorofenidone has been shown to inhibit the phosphorylation of key proteins in the MAPK/ERK pathway, which is crucial for the production of inflammatory mediators.

MAPK_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Surface Receptor cluster_pathway MAPK/ERK Pathway cluster_transcription Transcription Factor Activation cluster_response Cellular Response Stimulus LPS TLR4 TLR4 Stimulus->TLR4 MEK MEK TLR4->MEK p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 p38->AP1 JNK->AP1 Cytokines Pro-inflammatory Cytokines AP1->Cytokines Fluorofenidone Fluorofenidone Fluorofenidone->MEK Fluorofenidone->p38 Fluorofenidone->JNK

Fluorofenidone inhibits the MAPK/ERK signaling pathway.
NF-κB Signaling Pathway

A central pathway in inflammation, the NF-κB pathway's activation is inhibited by Fluorofenidone, leading to a downstream reduction in the expression of pro-inflammatory genes.[7]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α TNFR TNFR Stimulus->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Fluorofenidone Fluorofenidone Fluorofenidone->IKK

Fluorofenidone inhibits the NF-κB signaling pathway.
NLRP3 Inflammasome Pathway

Fluorofenidone has been demonstrated to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation of pro-inflammatory cytokines like IL-1β.[3][8]

NLRP3_Pathway cluster_stimulus Danger Signals (e.g., MSU) cluster_inflammasome NLRP3 Inflammasome Assembly cluster_activation Caspase-1 Activation cluster_cytokine Cytokine Maturation Stimulus MSU NLRP3 NLRP3 Stimulus->NLRP3 ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b IL1b Mature IL-1β ProIL1b->IL1b Cleavage Fluorofenidone Fluorofenidone Fluorofenidone->NLRP3

Fluorofenidone inhibits the NLRP3 inflammasome pathway.

Experimental Protocols

In Vivo Models

1. Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

  • Objective: To evaluate the in vivo anti-inflammatory effects of a compound in a model of acute lung inflammation.

  • Procedure:

    • Mice (e.g., C57BL/6) are anesthetized.

    • A solution of LPS (e.g., from E. coli) in sterile saline is administered intratracheally to induce lung injury.[9]

    • The test compound (Fluorofenidone or Pirfenidone) or vehicle is administered at specified doses and time points (e.g., intraperitoneally before or after LPS challenge).

    • At a predetermined time point after LPS administration (e.g., 24-48 hours), animals are euthanized.

    • Bronchoalveolar lavage (BAL) fluid is collected to measure inflammatory cell infiltration and cytokine levels.[1]

    • Lung tissue may be harvested for histological analysis and measurement of inflammatory markers.

  • Key Readouts:

    • Total and differential cell counts in BAL fluid.

    • Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BAL fluid measured by ELISA.

    • Histopathological scoring of lung inflammation and injury.

2. Bleomycin-Induced Pulmonary Fibrosis in Mice

  • Objective: To assess the anti-inflammatory and anti-fibrotic efficacy of a compound in a model of lung fibrosis.

  • Procedure:

    • Mice (e.g., C57BL/6) are administered a single intratracheal dose of bleomycin to induce lung injury and subsequent fibrosis.[2]

    • The test compound or vehicle is administered daily or at other specified intervals for a defined period (e.g., 14-21 days).

    • Animals are monitored for signs of distress and weight loss.

    • At the end of the treatment period, animals are euthanized.

    • Lungs are harvested for analysis.

  • Key Readouts:

    • Histological assessment of fibrosis using stains like Masson's trichrome.

    • Quantification of lung collagen content (e.g., hydroxyproline assay).

    • Measurement of pro-inflammatory and pro-fibrotic markers in lung homogenates by ELISA or Western blot.[3]

In Vitro Assays

1. Cytokine Measurement by ELISA

  • Objective: To quantify the concentration of specific cytokines in biological samples (e.g., cell culture supernatants, BAL fluid).

  • Protocol Overview:

    • A 96-well microplate is coated with a capture antibody specific for the cytokine of interest.

    • The plate is washed and blocked to prevent non-specific binding.

    • Samples and standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • Following another wash, a substrate solution is added, which reacts with the enzyme to produce a color change.

    • The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[10][11]

2. Western Blot for NF-κB Pathway Activation

  • Objective: To detect and quantify the levels of specific proteins involved in the NF-κB signaling pathway (e.g., phosphorylated IκBα, p65).

  • Protocol Overview:

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a suitable assay (e.g., BCA assay).

    • Proteins are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-phospho-IκBα).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized by adding a chemiluminescent substrate and detecting the emitted light.[12]

Conclusion

Fluorofenidone demonstrates potent anti-inflammatory effects in preclinical models, mediated through the inhibition of the MAPK, NF-κB, and NLRP3 inflammasome signaling pathways. The available data suggests it may have a stronger inhibitory effect on pro-inflammatory cytokine production compared to Pirfenidone, although further direct comparative studies are warranted to confirm these findings. The detailed experimental protocols provided herein can serve as a foundation for designing future comparative efficacy studies.

References

Evaluating the Antifibrotic Efficacy of Fluorofenidone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals the potential of Fluorofenidone as a potent antifibrotic agent across multiple organ systems. This guide provides a comparative overview of its efficacy against established therapies, Pirfenidone and Nintedanib, supported by quantitative data from various animal models of liver, lung, and kidney fibrosis.

Fluorofenidone (AKF-PD), a novel pyridone-based compound, has demonstrated significant antifibrotic effects in a range of preclinical studies. Its mechanism of action involves the modulation of key signaling pathways implicated in the pathogenesis of fibrosis, offering a promising therapeutic strategy for a variety of fibrotic diseases. This guide aims to provide researchers, scientists, and drug development professionals with a detailed comparison of Fluorofenidone's performance, presenting experimental data in a structured format to facilitate objective evaluation.

Quantitative Efficacy of Fluorofenidone in Preclinical Fibrosis Models

The antifibrotic efficacy of Fluorofenidone has been quantified in various animal models, demonstrating its ability to reduce key markers of fibrosis. The following tables summarize the key findings in models of liver, lung, and kidney fibrosis.

Table 1: Efficacy of Fluorofenidone in Liver Fibrosis Models
Animal ModelTreatmentKey Fibrotic MarkersQuantitative ChangeReference
Carbon Tetrachloride (CCl4)-induced rat modelFluorofenidoneCollagen I, Collagen IIISignificant decrease in protein expression[1]
α-Smooth Muscle Actin (α-SMA)Significant decrease in protein expression[1]
Hydroxyproline contentData not available
Dimethylnitrosamine (DMN)-induced rat modelFluorofenidoneHistological fibrosis scoreSignificant reduction[1]
PirfenidoneHistological fibrosis scoreSimilar reduction to Fluorofenidone[1]
Table 2: Efficacy of Fluorofenidone in Lung Fibrosis Models
Animal ModelTreatmentKey Fibrotic MarkersQuantitative ChangeReference
Bleomycin-induced mouse modelFluorofenidone (500 mg/kg/day)α-SMA, Fibronectin, Collagen IMarked reduction in mRNA and protein levels[2]
Pirfenidone (500 mg/kg/day)α-SMA, Fibronectin, Collagen ISimilar reduction to Fluorofenidone
Ashcroft fibrosis scoreSignificant reduction[2]
Table 3: Efficacy of Fluorofenidone in Kidney Fibrosis Models
Animal ModelTreatmentKey Fibrotic MarkersQuantitative ChangeReference
Unilateral Ureteral Obstruction (UUO) rat modelFluorofenidone (500 mg/kg/day)Collagen I, Collagen IIISignificant reduction in protein expression[3]
α-SMA, FibronectinSignificant reduction in protein expression[3]
Pirfenidone (500 mg/kg/day)Collagen I, Collagen IIISignificant reduction, comparable to Fluorofenidone[3]
α-SMA, FibronectinSignificant reduction, comparable to Fluorofenidone[3]

Note: Direct preclinical comparative studies between Fluorofenidone and Nintedanib were not identified in the current search. The efficacy of Nintedanib is presented from separate studies for contextual comparison.

Comparative Efficacy with Alternative Antifibrotic Agents

Pirfenidone

Preclinical studies directly comparing Fluorofenidone with Pirfenidone suggest comparable antifibrotic efficacy. In a rat model of dimethylnitrosamine (DMN)-induced liver fibrosis, both drugs led to similar levels of histological improvement[1]. Similarly, in a unilateral ureteral obstruction (UUO) model of kidney fibrosis, Fluorofenidone and Pirfenidone demonstrated equivalent efficacy in reducing the expression of key fibrotic markers such as collagen I, collagen III, α-SMA, and fibronectin[3].

Nintedanib

While direct head-to-head preclinical comparisons are lacking, separate studies indicate that Nintedanib is a potent inhibitor of fibroblast proliferation and collagen synthesis, key processes in fibrosis[4][5]. Its mechanism, primarily through tyrosine kinase inhibition, differs from that of Fluorofenidone, suggesting potential for different or complementary therapeutic applications. Further research is warranted to directly compare the efficacy of these two agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summarized protocols for the key animal models cited in this guide.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Fibrosis: CCl4 is typically administered via intraperitoneal (i.p.) injection or oral gavage. A common protocol involves i.p. injection of 1.5 mL/kg of CCl4 in a 50% olive oil solution twice a week for 4-8 weeks[2][6][7].

  • Treatment: Fluorofenidone or other test compounds are administered orally, typically starting after the induction of fibrosis to assess therapeutic efficacy.

  • Endpoint Analysis: At the end of the study period, animals are euthanized, and liver tissues are collected for histological analysis (H&E and Masson's trichrome staining), and biochemical assays (e.g., hydroxyproline content). Blood samples are collected for liver function tests. Protein and mRNA expression of fibrotic markers (e.g., collagen I, α-SMA) are quantified by Western blot and RT-PCR, respectively.

Bleomycin-Induced Pulmonary Fibrosis in Mice
  • Animal Model: C57BL/6 mice are frequently used due to their susceptibility to bleomycin-induced fibrosis[8][9][10][11].

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 3.5 units/kg) is administered to anesthetized mice[12].

  • Treatment: Daily oral administration of Fluorofenidone or other compounds is initiated either prophylactically (before bleomycin instillation) or therapeutically (after fibrosis is established).

  • Endpoint Analysis: Lungs are harvested at specific time points (e.g., 14 or 21 days) for histological evaluation (Ashcroft score), collagen content measurement (hydroxyproline assay), and analysis of fibrotic marker expression (immunohistochemistry, Western blot, RT-PCR). Bronchoalveolar lavage fluid (BALF) can also be collected to assess inflammation.

Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis in Rats
  • Animal Model: Male Sprague-Dawley rats are a common choice for this model[3][13][14][15][16].

  • Induction of Fibrosis: Under anesthesia, the left ureter is ligated at two points, and the ureter is cut between the ligatures. The contralateral kidney serves as an internal control.

  • Treatment: Oral administration of Fluorofenidone or other test articles typically begins on the day of or the day after surgery and continues for the duration of the experiment (e.g., 7 or 14 days).

  • Endpoint Analysis: The obstructed and contralateral kidneys are harvested for histological analysis (H&E, Masson's trichrome, Sirius Red staining) to assess tubulointerstitial fibrosis. Expression of fibrotic markers (collagen I, III, IV, fibronectin, α-SMA) is determined by immunohistochemistry, Western blot, and RT-PCR.

Signaling Pathways Modulated by Fluorofenidone

Fluorofenidone exerts its antifibrotic effects by targeting multiple signaling pathways that are crucial in the fibrotic process. The diagrams below, generated using Graphviz (DOT language), illustrate the key pathways identified in the literature.

TGFB_Smad_Pathway TGFB1 TGF-β1 TGFBR1_2 TGF-β Receptor I/II TGFB1->TGFBR1_2 Smad2_3 Smad2/3 TGFBR1_2->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Pro-fibrotic Gene Expression (Collagen, α-SMA) Nucleus->Gene_expression translocates to Fluorofenidone Fluorofenidone Fluorofenidone->TGFBR1_2 inhibits

Caption: Fluorofenidone inhibits the TGF-β1/Smad signaling pathway.

MAPK_Pathway Growth_Factors Growth Factors (e.g., PDGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK phosphorylates pERK p-ERK Transcription_Factors Transcription Factors (e.g., AP-1) pERK->Transcription_Factors Cell_Proliferation Fibroblast Proliferation & Activation Transcription_Factors->Cell_Proliferation Fluorofenidone Fluorofenidone Fluorofenidone->MEK inhibits

Caption: Fluorofenidone attenuates fibrosis by inhibiting the MAPK/ERK pathway.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus IkB_NFkB->NFkB releases pIkB p-IκBα Proteasome Proteasome pIkB->Proteasome degradation Gene_Expression Pro-inflammatory & Pro-fibrotic Genes Nucleus->Gene_Expression translocates to Fluorofenidone Fluorofenidone Fluorofenidone->IKK inhibits

Caption: Fluorofenidone suppresses inflammation and fibrosis via the NF-κB pathway.

Experimental_Workflow Animal_Model Induction of Fibrosis (e.g., CCl4, Bleomycin, UUO) Treatment_Groups Treatment Groups (Vehicle, Fluorofenidone, Comparators) Animal_Model->Treatment_Groups Treatment_Period Treatment Period (e.g., 2-8 weeks) Treatment_Groups->Treatment_Period Endpoint_Analysis Endpoint Analysis Treatment_Period->Endpoint_Analysis Histology Histological Analysis (H&E, Masson's Trichrome) Endpoint_Analysis->Histology Biochemical Biochemical Assays (Hydroxyproline) Endpoint_Analysis->Biochemical Molecular Molecular Analysis (Western Blot, RT-PCR) Endpoint_Analysis->Molecular

Caption: General experimental workflow for evaluating antifibrotic agents.

References

Benchmarking Fluorofenidone quantification results against published literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published analytical methods for the quantification of Pirfenidone, a key therapeutic agent in the treatment of idiopathic pulmonary fibrosis (IPF). While the user query specified "Fluorofenidone," the available scientific literature predominantly focuses on Pirfenidone. Fluorofenidone, a structurally similar compound, is a novel agent with limited published quantification data at this time. Therefore, this guide will focus on the well-established bioanalytical methods for Pirfenidone, offering valuable insights for researchers working with this and structurally related compounds.

Data Presentation: A Side-by-Side Look at Quantification Methods

The following tables summarize the key performance characteristics of various analytical methods reported in the literature for the quantification of Pirfenidone in biological samples, primarily human and rat plasma. This allows for a direct comparison of their sensitivity, linear range, and precision.

Table 1: Comparison of UPLC-MS/MS Methods for Pirfenidone Quantification in Plasma

ParameterMethod 1Method 2Method 3
Biological Matrix Human PlasmaRat PlasmaHuman Plasma
Linearity Range 0.005 - 25 µg/mL[1]5 - 2000 ng/mL0.20 - 20.0 µg/mL[2]
Lower Limit of Quantification (LLOQ) 0.005 µg/mL[1]5 ng/mL0.20 µg/mL[2]
Intra-day Precision (%RSD) < 11.7%[1]< 12.1%Not Reported
Inter-day Precision (%RSD) < 11.7%[1]< 12.1%Not Reported
Accuracy (%RE) -11.7% to 1.3%[1]Not ReportedNot Reported
Internal Standard Deuterium-labeled Pirfenidone[1]CarbamazepineNot Reported
Sample Preparation Protein Precipitation[1]Protein PrecipitationNot Reported

Table 2: Comparison of HPLC and HPTLC Methods for Pirfenidone Quantification

ParameterHPLC-UV MethodHPTLC Method
Matrix Pharmaceutical FormulationRat Serum
Linearity Range 0.2 - 5.0 µg/mL[3]100 - 1200 ng/spot
Lower Limit of Quantification (LLOQ) 0.14 µg/mL[3]40 ng/spot
Intra-day Precision (%RSD) < 2%[3]< 14.1%
Inter-day Precision (%RSD) < 2%[3]< 14.1%
Accuracy (% Recovery) 98 - 102%[3]70.6 - 75.8%
Internal Standard Not specifiedPhenacetin
Sample Preparation Dilution[3]Protein Precipitation

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are crucial for replicating and adapting these methods. Below are summaries of the methodologies for the key techniques cited.

UPLC-MS/MS Method for Pirfenidone in Human Plasma

This method, as described in the literature, offers high sensitivity and selectivity for pharmacokinetic studies.

  • Sample Preparation: A simple protein precipitation is employed. To 0.1 mL of plasma, an internal standard (deuterium-labeled Pirfenidone) is added, followed by acetonitrile to precipitate proteins. The sample is then centrifuged, and the supernatant is collected for analysis.[1]

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Plus C18[1]

    • Mobile Phase: A mixture of acetonitrile and 5 mM aqueous ammonium formate with 0.1% formic acid (60:40, v/v) is used for isocratic elution.[1]

    • Flow Rate: Not specified.

    • Run Time: Less than 3 minutes.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: For Pirfenidone, the transition monitored is m/z 186.1 → 65.1. For the internal standard, the transition is m/z 191.1 → 65.1.[1]

HPLC-UV Method for Pirfenidone in Pharmaceutical Formulations

This method is suitable for quality control of pharmaceutical dosage forms.

  • Sample Preparation: A stock solution of Pirfenidone is prepared by dissolving the pure drug in the mobile phase. Calibration standards are then prepared by serial dilution of the stock solution. For tablet analysis, a powdered tablet sample is dissolved in the mobile phase, filtered, and diluted to the appropriate concentration.[3]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 Zorbax Eclipse plus[3]

    • Mobile Phase: An isocratic mixture of acetonitrile and water (35:65, v/v).[3]

    • Flow Rate: 0.7 mL/min.[3]

    • Detection: UV detection at 317 nm.[3]

    • Run Time: 4 minutes.[3]

Mandatory Visualizations

The following diagrams illustrate key aspects of Pirfenidone's mechanism of action and the analytical workflow for its quantification.

Pirfenidone_Signaling_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD2_3 p-SMAD2/3 TGF_beta_R->SMAD2_3 Pirfenidone Pirfenidone Pirfenidone->TGF_beta_R Inhibits Pirfenidone->SMAD2_3 Inhibits Nucleus Nucleus SMAD2_3->Nucleus Translocation Gene_Transcription Gene Transcription (Collagen, α-SMA, etc.) Nucleus->Gene_Transcription Fibroblast_Proliferation Fibroblast Proliferation & Myofibroblast Differentiation Gene_Transcription->Fibroblast_Proliferation Fibrosis Fibrosis Fibroblast_Proliferation->Fibrosis Bioanalytical_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma) IS_Addition Internal Standard Spiking Sample_Collection->IS_Addition Sample_Preparation 2. Sample Preparation (Protein Precipitation) UPLC_Separation 3. UPLC Separation Sample_Preparation->UPLC_Separation IS_Addition->Sample_Preparation MS_Detection 4. MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Data_Acquisition 5. Data Acquisition MS_Detection->Data_Acquisition Data_Analysis 6. Data Analysis & Quantification Data_Acquisition->Data_Analysis Result_Reporting 7. Result Reporting Data_Analysis->Result_Reporting

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fluorofenidone-d3

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Fluorofenidone-d3, a deuterated derivative of an antifibrotic agent, is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care. Based on available safety data, Fluorofenidone is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound.

Spill Management: In the event of a spill, prevent further leakage or spillage if it is safe to do so. Absorb the spill with an inert material such as diatomite or universal binders[1]. Decontaminate the affected surfaces by scrubbing with alcohol and dispose of the contaminated material as hazardous waste[1].

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to send it to an approved waste disposal plant[1][2]. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • The container must be compatible with the chemical.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Properly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your local or institutional regulations.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents[1].

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the safety data sheet (SDS) for Fluorofenidone to ensure they have all the necessary information for safe handling and transport.

  • Documentation:

    • Maintain a record of the amount of this compound waste generated and the date of its disposal. This documentation is essential for regulatory compliance.

Quantitative Data Summary

ParameterValueReference
Acute Oral ToxicityCategory 4 (Harmful if swallowed)[1]
Acute Aquatic ToxicityCategory 1 (Very toxic to aquatic life)[1]
Chronic Aquatic ToxicityCategory 1 (Very toxic to aquatic life with long lasting effects)[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and action process for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE A->B C Segregate Waste into a Labeled, Compatible Container B->C D Is the container full or ready for disposal? C->D E Store in a Secure, Ventilated Area D->E Yes J Continue to Collect Waste D->J No F Contact EHS or Licensed Waste Contractor E->F G Provide SDS and Arrange for Pickup F->G H Document Waste Generation and Disposal G->H I End: Proper Disposal Complete H->I J->C

This compound Disposal Workflow

References

Personal protective equipment for handling Fluorofenidone-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Fluorofenidone-d3 in a laboratory setting. The following information is designed to ensure the safe and effective use of this compound while minimizing risks to personnel and the environment.

Hazard Identification and Safety Precautions

This compound should be handled with the same precautions as Fluorofenidone. The primary hazards associated with Fluorofenidone are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Aquatic Toxicity (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects[1].

Precautionary Statements:

  • Wash skin thoroughly after handling[1].

  • Do not eat, drink, or smoke when using this product[1].

  • Avoid release to the environment[1].

  • If swallowed, call a poison center or doctor/physician if you feel unwell[1].

  • Rinse mouth[1].

  • Collect spillage[1].

  • Dispose of contents/container to an approved waste disposal plant[1].

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Safety goggles with side-shields[1].
Hand Protection Chemical-resistant protective gloves (e.g., nitrile rubber)[1].
Skin and Body Protection Impervious laboratory coat or clothing. Ensure no skin is exposed.
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated. Work in a well-ventilated area, preferably a fume hood[1].

Quantitative Data Summary

The following table summarizes key quantitative data for Fluorofenidone.

PropertyValueSource
Molecular Formula C₁₂H₇D₃FNON/A
Molecular Weight 206.23 g/mol N/A
CAS Number 848353-85-5 (for Fluorofenidone)[1]
Storage (Powder) -20°C[1][2][1][2]
Storage (in Solvent) -80°C[1][3][1][3]
Solubility Soluble in Acetonitrile and DMSO[2]. In DMSO, soluble up to 140 mg/mL[4].[2][4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to preparation of a stock solution.

Experimental Workflow for Handling this compound

A 1. Preparation & PPE B 2. Receiving & Inspection A->B Proceed upon readiness C 3. Storage B->C If container is intact D 4. Weighing C->D For experimental use E 5. Solubilization D->E Transfer weighed compound F 6. Labeling & Storage of Solution E->F Once fully dissolved G 7. Decontamination & Waste Disposal F->G After experiment completion

Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.

Protocol Steps:

  • Preparation and Personal Protective Equipment (PPE):

    • Before handling the compound, ensure the work area (preferably a chemical fume hood) is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Don all required PPE as specified in the table above.

  • Receiving and Inspection:

    • Upon receiving the container of this compound, inspect it for any damage or leaks.

    • If the container is compromised, follow spill procedures. If intact, proceed to the designated storage area.

  • Storage:

    • Store the container in a tightly sealed state in a cool, well-ventilated area away from direct sunlight and sources of ignition[1].

    • For the powdered form, store at -20°C[1][2].

  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood to avoid inhalation of any airborne particles.

    • Use a dedicated, clean weighing boat or paper.

    • Handle the container and spatula with care to minimize the generation of dust.

    • Close the primary container tightly immediately after weighing.

  • Solubilization:

    • Add the desired solvent (e.g., DMSO) to the vessel containing the weighed this compound.

    • If necessary, sonication can be used to aid dissolution[5].

    • Ensure the solution is fully clarified before use.

  • Labeling and Storage of Stock Solution:

    • Clearly label the container with the compound name (this compound), concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at -80°C for long-term stability[1][3].

  • Decontamination and Waste Disposal:

    • Wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol).

    • Dispose of all contaminated materials (weighing paper, pipette tips, gloves) as hazardous chemical waste according to the disposal plan below.

Disposal Plan: Step-by-Step Procedures

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Segregation of Waste:

    • Maintain separate, clearly labeled waste containers for:

      • Solid Waste: Contaminated PPE (gloves, shoe covers), weighing papers, and empty vials.

      • Liquid Waste: Unused or expired solutions of this compound and solvents used for rinsing glassware.

  • Packaging of Waste:

    • Solid Waste: Place in a dedicated, sealed, and puncture-resistant hazardous waste bag or container.

    • Liquid Waste: Collect in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not overfill the container; leave at least 10% headspace.

  • Labeling of Waste Containers:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name (this compound), the solvent(s) used, and the approximate concentration and volume.

  • Storage of Waste:

    • Store hazardous waste in a designated, secure, and well-ventilated area away from general laboratory traffic.

    • Ensure incompatible waste types are segregated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or in regular trash[1].

Signaling Pathway Inhibition

Fluorofenidone has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cellular processes such as cell growth, proliferation, and survival[3][4].

PI3K/Akt Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Fluorofenidone This compound Fluorofenidone->PI3K Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway, thereby affecting downstream processes like cell growth and survival.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.